4-Hydroxytryptophan

Catalog No.
S562258
CAS No.
16533-77-0
M.F
C11H12N2O3
M. Wt
220.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxytryptophan

CAS Number

16533-77-0

Product Name

4-Hydroxytryptophan

IUPAC Name

2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

InChI

InChI=1S/C11H12N2O3/c12-7(11(15)16)4-6-5-13-8-2-1-3-9(14)10(6)8/h1-3,5,7,13-14H,4,12H2,(H,15,16)

InChI Key

QSHLMQDRPXXYEE-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=CN2)CC(C(=O)O)N

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=CN2)C[C@@H](C(=O)O)N

The exact mass of the compound 4-Hydroxytryptophan is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of hydroxytryptophan in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

biosynthesis of 4-Hydroxytryptophan in nature

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Hydroxytryptophan

The table below summarizes the basic chemical data for this compound:

Property Description
IUPAC Name 2-Amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1]
CAS Registry Number 16533-77-0 [1]
Molecular Formula C11H12N2O3 [1]
Molecular Weight 220.22 g/mol [1]
Other Designations (±)-4-Hydroxytryptophan [1]

Biosynthetic Pathways: Current Knowledge and a Proposed Model

A direct, detailed natural biosynthesis pathway for this compound was not found in the search results. However, a highly relevant 2023 study published in Nature Chemical Biology provides a crucial piece of the puzzle.

The research describes a family of heme-dependent enzymes in bacteria that can catalyze the regioselective hydroxylation of tryptophan [2]. Notably, the study indicates that through genome mining, the researchers identified enzyme family members capable of hydroxylating the tryptophan indole ring at alternative positions [2]. This strongly suggests that this compound could be produced by a specific, yet-to-be-fully-characterized member of this enzyme family.

Based on this finding, the following diagram illustrates the proposed general biosynthetic logic for the formation of different hydroxytryptophan isomers in bacteria, a process that is mechanistically distinct from the non-heme iron-dependent enzymes found in animals [2].

L_Tryptophan L_Tryptophan Enzyme_Family Enzyme_Family L_Tryptophan->Enzyme_Family This compound\n(Postulated) This compound (Postulated) Enzyme_Family->this compound\n(Postulated) Position-specific Heme-dependent Hydroxylase 5-Hydroxytryptophan\n(Confirmed) 5-Hydroxytryptophan (Confirmed) Enzyme_Family->5-Hydroxytryptophan\n(Confirmed) Position-specific Heme-dependent Hydroxylase Other Hydroxytryptophan\nIsomers (e.g., 6-, 7-) Other Hydroxytryptophan Isomers (e.g., 6-, 7-) Enzyme_Family->Other Hydroxytryptophan\nIsomers (e.g., 6-, 7-) Position-specific Heme-dependent Hydroxylase

Proposed biosynthetic logic for bacterial hydroxytryptophan isomers, based on a family of heme-dependent enzymes [2].

Research and Production Outlook

The limited information available indicates that this compound is a specialized, non-proteinogenic amino acid whose natural production is not yet fully understood. Current research and commercial focus appears to be predominantly on its isomer, 5-Hydroxytryptophan (5-HTP), due to its well-established physiological roles [3] [4] [5].

  • Commercial Availability: this compound is available from chemical suppliers as a fine chemical for research purposes, typically with a purity of 95% or higher [1].
  • Contrast with 5-HTP: The production challenges for 4-HTP are different from those of 5-HTP. For 5-HTP, significant advances have been made in microbial synthesis using engineered bacteria like E. coli, which offers a more sustainable and scalable alternative to natural extraction from the African plant Griffonia simplicifolia or complex chemical synthesis [4] [6]. These microbial systems often involve engineering tryptophan hydroxylases or modifying related hydroxylases for tryptophan substrate specificity [6]. A similar approach could potentially be applied to produce 4-HTP once the specific hydroxylase is identified and optimized.

How to Proceed with Further Research

To build a comprehensive technical guide, you may need to delve deeper into the scientific literature. Here are specific suggestions:

  • Focus on the Enzyme Family: The most promising lead is the family of bacterial heme-dependent tryptophan hydroxylases. A thorough search for research papers that cite the 2023 Nature Chemical Biology article [2] may reveal follow-up studies that have identified the specific enzyme responsible for 4-hydroxylation.
  • Explore Patent Literature: Investigate specialized biotechnology and chemical patent databases. Patents sometimes disclose novel enzymes and microbial production methods long before they are detailed in academic journals.
  • Technical Specificity: When searching, use precise terms like "tryptophan 4-hydroxylase," "4-hydroxy-L-tryptophan biosynthesis," and "regioselective indole hydroxylation" to filter out the abundant information on 5-HTP.

References

4-Hydroxytryptophan enzymatic hydroxylation of tryptophan

Author: Smolecule Technical Support Team. Date: February 2026

The Catalytic Mechanism of Tryptophan Hydroxylase

Tryptophan hydroxylase (TPH), together with tyrosine hydroxylase and phenylalanine hydroxylase, belongs to the family of aromatic amino acid hydroxylases. These are non-heme iron-dependent monooxygenases [1].

  • Reaction Catalyzed: TPH catalyzes the insertion of one atom of molecular oxygen into the aromatic ring of its substrate, L-tryptophan. This is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) and melatonin [1] [2]. The overall reaction is: L-tryptophan + tetrahydrobiopterin (BH₄) + O₂ → 5-HTP + dihydrobiopterin (BH₂) + H₂O [2]
  • Cofactors: The reaction requires iron (Fe²⁺) and the cofactor tetrahydrobiopterin (BH₄), which acts as a two-electron donor to reduce the second oxygen atom to water [1] [2].
  • Catalytic Cycle: The reaction occurs as two sequential half-reactions [1]:
    • Oxygen Activation: A reactive FeIV=O (ferryl oxo) intermediate is formed through a reaction between the active site iron, oxygen, and the tetrahydropterin. Evidence suggests this may involve an FeII-peroxypterin intermediate [1].
    • Aromatic Hydroxylation: The FeIV=O intermediate hydroxylates the amino acid substrate via an electrophilic aromatic substitution mechanism at the 5-position of the indole ring [1].

Enzyme Structure and Isoforms

TPH functions as a homotetramer. Each monomer consists of three domains: an N-terminal regulatory domain, a highly conserved catalytic core domain, and a small C-terminal tetramerization domain [1].

In humans and other mammals, two distinct genes encode for two homologous TPH isoforms [3] [2]:

Feature TPH1 TPH2
Primary Site of Expression Peripheral tissues (e.g., gut, pineal gland) [3] [2] Central nervous system, specifically in serotonergic neurons [3] [2]
Gene Location Chromosome 11p15.3-p14 [3] Chromosome 12q15 [3]
Sequence Identity ~71% identity with TPH2 [2] ~71% identity with TPH1 [2]
Role in Synthesis Produces peripheral serotonin; precursor for melatonin in pineal gland [3] Produces serotonin in the brain; primary regulator of neuronal serotonergic activity [3] [4]

The active site of TPH is highly conserved and includes two histidines and a glutamate as ligands to the iron, which must be in the FeII state for activity [1]. Key residues for substrate binding include an arginine and an aspartate that interact with the amino acid's carboxylate group, while the side chain sits in a hydrophobic pocket [1].

TPH Activity Assay and Experimental Considerations

While a full step-by-step protocol is not available, the search results outline key components and methodological considerations for studying TPH activity.

Essential Reaction Components A functional in vitro assay for TPH requires the following components [1]:

  • Enzyme Source: Purified TPH isoform (e.g., recombinant catalytic domain).
  • Substrate: L-Tryptophan.
  • Cofactor: Tetrahydrobiopterin (BH₄).
  • Cofactor Regeneration System: Often includes catalase and a reducing agent like DTT.
  • Metal: Ferrous iron (Fe²⁺).
  • Buffer: Suitable for maintaining pH and enzyme activity.

Key Methodological Notes

  • Coupled Decarboxylation Assay: One established method for detecting 5-HTP production uses a coupled enzyme assay with aromatic L-amino acid decarboxylase (AADC). In this system, AADC converts the synthesized 5-HTP into serotonin, which can be quantified fluorometrically or by HPLC [5].
  • Expression Challenges: Full-length human TPH1 can be difficult to express in E. coli. Many mechanistic studies use the isolated catalytic domain, which is fully active [1].
  • Protein Engineering for Microbial Production: To enable microbial production of 5-HTP, researchers have engineered bacterial aromatic amino acid hydroxylases. For example, engineering a phenylalanine hydroxylase from Cupriavidus taiwanensis to change its substrate preference to tryptophan has been successful. Saturation mutagenesis of residues in the substrate-binding pocket (e.g., Phe197 and Glu219) can be used to improve activity and specificity for tryptophan [5].

A Workflow for Microbial 5-HTP Production

The diagram below illustrates a two-stage fermentation process for producing 5-HTP and serotonin from glucose in engineered E. coli, as demonstrated in recent biotechnological research [5].

G cluster_stage1 Stage 1: 5-HTP Production cluster_stage2 Stage 2: Serotonin Conversion Glucose Glucose Engineered E. coli\n(Trp Pathway + CtAAAH-F) Engineered E. coli (Trp Pathway + CtAAAH-F) Glucose->Engineered E. coli\n(Trp Pathway + CtAAAH-F) Tryptophan Tryptophan Engineered E. coli\n(Trp Pathway + CtAAAH-F)->Tryptophan Enzymatic Hydroxylation\n(via engineered CtAAAH-F) Enzymatic Hydroxylation (via engineered CtAAAH-F) Tryptophan->Enzymatic Hydroxylation\n(via engineered CtAAAH-F) 5-HTP\n(Product: 962 mg/L) 5-HTP (Product: 962 mg/L) Enzymatic Hydroxylation\n(via engineered CtAAAH-F)->5-HTP\n(Product: 962 mg/L) 5-HTP 5-HTP Engineered E. coli\n(Expressing TDC) Engineered E. coli (Expressing TDC) 5-HTP->Engineered E. coli\n(Expressing TDC) Decarboxylation\n(via Tryptophan Decarboxylase) Decarboxylation (via Tryptophan Decarboxylase) Engineered E. coli\n(Expressing TDC)->Decarboxylation\n(via Tryptophan Decarboxylase) Serotonin\n(Product: 154 mg/L) Serotonin (Product: 154 mg/L) Decarboxylation\n(via Tryptophan Decarboxylase)->Serotonin\n(Product: 154 mg/L) Stage 1: 5-HTP Production Stage 1: 5-HTP Production Stage 2: Serotonin Conversion Stage 2: Serotonin Conversion Stage 1: 5-HTP Production->Stage 2: Serotonin Conversion Supernatant Transfer

This process separates 5-HTP production from its conversion to serotonin to prevent the undesired direct decarboxylation of tryptophan to tryptamine, which would deplete the precursor pool [5].

Important Pathways and Inhibitors

  • The Kynurenine Pathway: This is the major catabolic route for tryptophan, shunting it away from serotonin synthesis. The first enzymes in this pathway, indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO), are upregulated in various cancers and can be induced by pro-inflammatory cytokines and glucocorticoids, respectively [6] [4]. This is a critical point of regulation and potential therapeutic intervention.
  • Known TPH Inhibitors:
    • Fenclonine (para-Chlorophenylalanine, PCPA): A classic, non-selective TPH inhibitor [2].
    • Telotristat ethyl: This is a prodrug of telotristat, an inhibitor specifically designed to reduce serotonin synthesis in peripheral tissues for conditions like carcinoid syndrome. It targets TPH1 [2].

References

4-Hydroxytryptophan metabolic pathways and intermediates

Author: Smolecule Technical Support Team. Date: February 2026

The Established Tryptophan Metabolic Pathways

While specific data on 4-Hydroxytryptophan is sparse, tryptophan metabolism in humans primarily proceeds through three well-characterized pathways [1] [2] [3]. The table below summarizes these core pathways.

Pathway Name Key Initial Enzyme Major Initial Metabolite Primary Site / Role
Kynurenine Pathway (KP) IDO (Indoleamine 2,3-dioxygenase), TDO (Tryptophan 2,3-dioxygenase) [1] Kynurenine (Kyn) [1] Main catabolic route (~95% of Trp); immune regulation, NAD+ production [1] [3]
Serotonin Pathway (SP) TPH (Tryptophan Hydroxylase) [1] 5-Hydroxytryptophan (5-HTP) [1] Neurotransmitter (Serotonin) synthesis; regulates mood, gut motility [1]
Indole Pathway (IP) Gut Microbiota Enzymes [1] Indole and derivatives (e.g., IPA, IAAld) [1] Gut microbiota; barrier integrity, immune signaling via AHR [1]

The following diagram illustrates the relationships and intermediates within these primary tryptophan metabolism pathways.

G cluster_KP Kynurenine Pathway (KP) cluster_SP Serotonin Pathway (SP) cluster_IP Indole Pathway (IP) Trp Tryptophan (Trp) IDO_TDO IDO / TDO Trp->IDO_TDO TPH TPH Trp->TPH Microbiota Gut Microbiota Trp->Microbiota Kyn Kynurenine (Kyn) IDO_TDO->Kyn NAD NAD+ Kyn->NAD Five_HTP 5-HTP TPH->Five_HTP Serotonin Serotonin Five_HTP->Serotonin Indoles Indoles (e.g., IPA) Microbiota->Indoles

Overview of major tryptophan metabolic pathways. 5-HTP is a key intermediate in the Serotonin Pathway.

Research Context and Experimental Approaches

The lack of direct data on this compound suggests it is not a major endogenous metabolite in human systems. Most research focuses on its isomer, 5-Hydroxytryptophan (5-HTP), which is the direct precursor to the neurotransmitter serotonin [1] [4].

For researchers interested in studying similar compounds, one experimental approach is metabolic pathway engineering in microbial systems. One study successfully engineered E. coli to produce 5-HTP by [4]:

  • Reconstituting the Serotonin Pathway: Introducing and expressing the human tryptophan hydroxylase (TPH1) gene.
  • Cofactor Engineering: Installing the complete human tetrahydrobiopterin (BH4) biosynthesis and regeneration pathway, as BH4 is an essential cofactor for TPH enzyme activity.
  • Modular Optimization: Dividing the pathway into functional modules (L-tryptophan, hydroxylation, BH4) and optimizing them separately. This included using a more stable mutant form of TPH1 and regulating promoter strength to achieve high-level production.

Interpretation and Forward Path

Based on the available information, here is an interpretation for a research and development audience:

  • Status of this compound: The compound is a known chemical entity [5] [6], but its apparent absence from major metabolic pathway maps indicates it is likely a minor metabolite or an intermediate with a specialized, non-central role in human physiology.
  • Contrast with 5-HTP: The extensive research on 5-HTP highlights that hydroxylation of the tryptophan indole ring is a critical biochemical step, but it is highly specific to the 5-position for neurotransmitter synthesis.

To advance your research on this compound, I suggest:

  • Consulting Specialized Databases: Search for "this compound" in metabolic pathway databases like KEGG, MetaCyc, or Reactome.
  • Broadening Literature Search: Use academic search engines with queries like "this compound metabolism in vivo" or "enzymatic synthesis of this compound" to find niche studies.

References

4-Hydroxytryptophan role in violacein biosynthesis

Author: Smolecule Technical Support Team. Date: February 2026

The Established Violacein Biosynthesis Pathway

The biosynthetic pathway for violacein is well-characterized and involves five enzymes (VioA, VioB, VioE, VioD, and VioC) encoded by the vioABCDE operon [1]. The process converts two molecules of L-tryptophan into the final violacein structure, which incorporates three oxygen atoms, all derived from molecular oxygen (O₂) [2] [1].

The table below summarizes the function of each enzyme in the pathway:

Enzyme Function in Violacein Biosynthesis
VioA A flavin-dependent L-tryptophan oxidase. Converts L-tryptophan to an indole-3-pyruvic acid (IPA) imine [1].
VioB A heme-containing enzyme with catalase activity. Dimerizes two IPA imine molecules to form an unstable imine dimer [1].
VioE A key "central" enzyme that acts as a catalytic chaperone. Mediates an intramolecular 1,2-shift of an indole ring on the imine dimer to form protodeoxyviolaceinic acid (PDVA) [2] [1].
VioD An NADP-dependent oxygenase. Hydroxylates the C5 position of one indole ring in PDVA to form protoviolaceinic acid (PVA) [1].
VioC An NADP-dependent oxygenase. Hydroxylates the C2 position of the other indole ring in PVA to form violaceinic acid (VA), which spontaneously oxidizes and decarboxylates into violacein [1].

This pathway visualizes the sequential steps from L-tryptophan to violacein:

G L_Trp L-Tryptophan (Substrate) IPA_imine IPA Imine L_Trp->IPA_imine VioA (Oxidation) Imine_dimer Unstable Imine Dimer IPA_imine->Imine_dimer VioB (Dimerization) PDVA Protodeoxyviolaceinic Acid (PDVA) Imine_dimer->PDVA VioE (Indole 1,2-shift) PVA Protoviolaceinic Acid (PVA) PDVA->PVA VioD (C5 Hydroxylation) VA Violaceinic Acid (VA) PVA->VA VioC (C2 Hydroxylation) Violacein Violacein (Final Product) VA->Violacein Spontaneous Oxidation

Violacein biosynthesis involves five enzymatic steps from L-tryptophan.

Experimental Approaches for Pathway Elucidation

Researchers have used several key methodologies to establish this pathway, which can serve as a protocol for related investigations.

In Vitro Reconstitution of the Biosynthetic Pathway

A foundational experiment involves expressing and purifying the individual Vio enzymes to reconstruct the entire pathway in a test tube.

  • Methodology: The vioA, vioB, vioE, vioD, and vioC genes are cloned and expressed in a heterologous host like E. coli. The enzymes are then purified via affinity chromatography. The violacein pathway is reconstituted by incubating L-tryptophan with the purified enzymes (VioA, VioB, VioE, VioD, and VioC) sequentially or simultaneously in an appropriate reaction buffer. The intermediates and final product can be identified and characterized using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) [2]. This approach was key in identifying intermediates like protoviolaceinic acid.
Stable Isotope Labeling and Feeding Studies

This technique is critical for tracing the origin of atoms in the final molecule and confirming the function of enzymes.

  • Methodology: L-tryptophan molecules labeled with stable isotopes (e.g., ^{13}C, ^{15}N, ^{2}H) at specific atomic positions are fed to violacein-producing bacteria (e.g., Chromobacterium violaceum) or to engineered systems containing the violacein operon. The resulting violacein is purified and analyzed using NMR spectroscopy to determine which labeled atoms are incorporated and where they appear in the violacein structure [2]. These studies confirmed that the nitrogen in the pyrrolidone ring comes from the α-amino group of tryptophan and that all oxygen atoms are incorporated from O₂.
Genetic Manipulation and Gene Deletion Studies

Creating mutants lacking specific vio genes is a powerful way to isolate and identify pathway intermediates.

  • Methodology: Specific genes within the vioABCDE operon are knocked out in a production host. The resulting mutant strains are then fermented, and the compounds they accumulate are analyzed.
    • Example: A ΔvioD mutant cannot perform the C5-hydroxylation step. Consequently, such a strain accumulates deoxyviolacein instead of violacein, confirming VioD's role and the non-involvement of a pre-hydroxylated tryptophan like 4- or 5-HTP earlier in the pathway [1].

A Note on 5-Hydroxytryptophan (5-HTP)

While 4-Hydroxytryptophan is not involved in violacein biosynthesis, another derivative, 5-Hydroxytryptophan (5-HTP), is a crucial precursor in a related but distinct metabolic pathway in humans and other organisms for the synthesis of serotonin and melatonin [3] [4].

The table below contrasts the pathways for violacein and 5-HTP, which are often researched in parallel due to their shared origin in L-tryptophan metabolism.

Feature Violacein Biosynthesis 5-HTP Biosynthesis
Primary Organisms Bacteria (e.g., Chromobacterium violaceum) Animals, Plants, and via Metabolic Engineering [3] [4]
Key Hydroxylating Enzyme(s) VioD (hydroxylates an intermediate, not free tryptophan) Tryptophan Hydroxylase (TPH) [4]
Hydroxylation Position C5 of the indole ring in the intermediate PDVA C5 of the free L-tryptophan molecule [3]
Main Co-factor VioD and VioC use NADP and FAD [1] Tetrahydrobiopterin (BH4) or Tetrahydromonapterin (MH4) [5] [4]
Primary Function Secondary metabolite with antimicrobial, anticancer properties [6] [7] Precursor to the neurotransmitter serotonin [4]

References

difference between 4-Hydroxytryptophan and 5-Hydroxytryptophan

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis and Metabolic Pathway of 5-HTP

The significance of 5-HTP stems from its central role in a critical biochemical pathway. The following diagram illustrates the biosynthesis and metabolic fate of 5-HTP, which is the rate-limiting step in serotonin production [1] [2].

G Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Hydroxylation (Rate-Limiting Step) Enzyme1 Tryptophan Hydroxylase (TPH) Enzyme1->5-HTP Serotonin Serotonin 5-HTP->Serotonin Decarboxylation Enzyme2 Aromatic L-Amino Acid Decarboxylase (AAAD) Enzyme2->Serotonin Melatonin Melatonin Serotonin->Melatonin  Conversion Enzyme3 Further Enzymatic Steps Enzyme3->Melatonin

Analytical Methods for 5-HTP Characterization

Robust analytical techniques are essential for the identification and quantification of 5-HTP in research and quality control. The methodologies below are standard for 5-HTP analysis [1].

Method Category Specific Technique Application Context
Separation Methods High-Performance Liquid Chromatography (HPLC) with reverse-phase C-18 columns [1] Primary method for analysis in plant extracts, rat serum, and human plasma [1].
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography [1] Used for determining 5-HTP in dietary supplements and platelet-rich plasma [1].
Gas Chromatography–Mass Spectrometry (GC-MS) [1] Requires derivatization; used for identification and quantification [1].
Detection Methods Diode Array Detection (DAD) [1] Common detection for HPLC, often at 230/270 nm [1].
Fluorescence Detection (FD) [1] Offers high sensitivity for 5-HTP [1].
Mass Spectrometry (MS) [1] Provides high specificity and sensitivity; often coupled with HPLC or GC [1].
Alternative Techniques Nuclear Magnetic Resonance (NMR) [1] Used for structural identification and quantification [1].
Electrochemical Sensors [1] Emerging for 5-HTP detection, offering high sensitivity and miniaturization [1].

Microbial Synthesis Protocols for 5-HTP

To overcome the limitations of plant extraction, significant advances have been made in the microbial production of 5-HTP. The following workflow details a two-stage fermentation process in E. coli that achieved high-yield production [3].

G Glucose Glucose Engineered E. coli Strain Engineered E. coli Strain Glucose->Engineered E. coli Strain Step1 Fermentation Stage 1: 5-HTP Production Engineered E. coli Strain->Step1 Culture Supernatant\n(containing 5-HTP) Culture Supernatant (containing 5-HTP) Step1->Culture Supernatant\n(containing 5-HTP) 962 mg/L 5-HTP Step2 Fermentation Stage 2: Bioconversion Culture Supernatant\n(containing 5-HTP)->Step2 Engineered E. coli Strain\nwith TDC Engineered E. coli Strain with TDC Serotonin2 Serotonin Engineered E. coli Strain\nwith TDC->Serotonin2 154 mg/L Serotonin Step2->Engineered E. coli Strain\nwith TDC

Key Experimental Details [3]:

  • Host Organism: Escherichia coli
  • Key Enzymes:
    • Stage 1: Engineered phenylalanine hydroxylase from Cupriavidus taiwanensis (CtAAAH), mutated to accept tryptophan as a substrate.
    • Stage 2: Tryptophan decarboxylase (TDC) from Catharanthus roseus.
  • Cofactor Regeneration: An artificial pterin (BH4) regeneration system was incorporated into the host strain to support the hydroxylase enzyme activity.
  • Rationale for Two-Stage Process: Separating 5-HTP production from its conversion to serotonin prevents the depletion of the 5-HTP precursor by the decarboxylase enzyme in a single strain, thereby maximizing yield.

Pharmacological and Clinical Data on 5-HTP

The therapeutic interest in 5-HTP is driven by its ability to increase serotonin levels in the central nervous system. The table below summarizes clinical findings and safety data.

Aspect Details for 5-Hydroxytryptophan (5-HTP)
Mechanism of Action Precursor to serotonin (5-HT); readily crosses the blood-brain barrier to increase central nervous system synthesis of serotonin [4] [5].

| Reported Efficacy | Depression: Shown effective in multiple trials, with one study of 511 patients reporting improvement in 56% of cases [4]. Fibromyalgia: 100 mg three times daily significantly improved pain, sleep, and anxiety in double-blind studies [4] [6]. Migraine: 200-600 mg daily reduced frequency and severity in adults [6]. Obesity: 600-900 mg daily promoted weight loss by reducing appetite and carbohydrate intake [6]. | | Common Dosage | 150-800 mg daily, often divided into 2-3 doses. Typical range is 300-500 mg daily [5] [6]. | | Adverse Effects | Generally well-tolerated. Most common: nausea, heartburn, stomach discomfort, drowsiness [7] [5]. | | Serious Risks | Serotonin Syndrome: A potentially life-threatening condition if taken with other serotonergic drugs (e.g., SSRIs, SNRIs, tricyclic antidepressants) [7]. | | Toxic Impurities | Historical association with Eosinophilia-Myalgia Syndrome (EMS) due to contaminants in early preparations; current manufacturing standards aim to mitigate this risk [1]. |

Based on the available information, I am unable to provide a direct technical comparison with 4-HTP. The current scientific landscape suggests that 4-HTP is not a focus of research, likely because it is not a known metabolic intermediate in human serotonin synthesis.

References

natural sources of 4-Hydroxytryptophan in plants and fungi

Author: Smolecule Technical Support Team. Date: February 2026

The Role of 4-Hydroxytryptophan in Fungal Biosynthesis

Scientific studies confirm that this compound is a key intermediate in the biosynthetic pathway of psilocybin, the primary psychoactive compound in "magic mushrooms" [1]. The pathway in fungi like Psilocybe cubensis proceeds as follows:

G L_Tryptophan L-Tryptophan Tryptamine Tryptamine L_Tryptophan->Tryptamine Decarboxylation Enzyme: PsiD Four_HT 4-Hydroxytryptamine (4-HT) Tryptamine->Four_HT C-4 Hydroxylation Enzyme: PsiH (P450) Norbaeocystin Norbaeocystin Four_HT->Norbaeocystin Phosphorylation Enzyme: PsiK Psilocybin Psilocybin Norbaeocystin->Psilocybin N-methylation Enzyme: PsiM

Fungal biosynthetic pathway of psilocybin, where this compound is a transient intermediate [1].

It is important to distinguish this from 5-Hydroxytryptophan (5-HTP), a different isomer with its own established natural sources and biological functions. 5-HTP is commercially extracted from the seeds of the African plant Griffonia simplicifolia [2] [3] [4].

Research Techniques for Pathway Investigation

For researchers aiming to identify or confirm natural producers of 4-HTP, the following methodologies from recent studies on alkaloid biosynthesis are highly relevant:

  • Pathway Reconstitution in Microbial Hosts: A prominent approach involves the heterologous expression of biosynthetic gene clusters in model systems like Escherichia coli or Saccharomyces cerevisiae. This was key to elucidating the psilocybin pathway [1]. Genes such as psiD (decarboxylase) and psiH (P450 hydroxylase) can be expressed in these hosts to confirm their function and resultant production of 4-HTP.
  • Enzyme Functional Characterization: In vitro assays are critical for verifying the activity of individual enzymes. This typically involves:
    • Heterologous expression and purification of the candidate enzyme (e.g., a putative hydroxylase).
    • Incubation of the purified enzyme with its proposed substrate (e.g., L-Tryptophan or Tryptamine) and necessary cofactors.
    • Analysis of the reaction products using techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and identify 4-HTP [1] [5].
  • Genome Mining for Novel Enzymes: As reported, new classes of tryptophan hydroxylases have been discovered in bacteria through genome mining [5]. This strategy can be applied to the genomes of diverse fungi and plants to identify genes encoding enzymes that may catalyze the C-4 hydroxylation of tryptophan.

Experimental Protocol: Functional Characterization of a Tryptophan Hydroxylase

The table below outlines a generalized protocol for characterizing a putative tryptophan hydroxylase enzyme, based on methodologies from the search results.

Protocol Step Description Key Parameters & Considerations
1. Gene Cloning & Expression Clone the codon-optimized gene for the hydroxylase into an appropriate expression vector and introduce it into a microbial host (e.g., E. coli BL21(DE3)). Use inducible promoters (e.g., T7, trc). For membrane-bound P450 enzymes (like PsiH), co-express a compatible cytochrome P450 reductase (CPR) for electron supply [1].
2. Protein Purification Induce expression and purify the recombinant enzyme using affinity chromatography (e.g., His-tag). Low-temperature expression and modification of N-terminal hydrophobic domains can improve the solubility and activity of eukaryotic P450s in E. coli [1].
3. In Vitro Enzyme Assay Set up a reaction mixture containing the purified enzyme, substrate (L-Tryptophan), cofactors (e.g., NADPH), and buffer. For heme-dependent hydroxylases, molecular oxygen (O₂) is a required substrate. Fe²⁺ may be a necessary cofactor [5] [3].
4. Product Analysis Quench the reaction and analyze the mixture using HPLC or LC-MS. Compare the retention time and mass spectrum of the reaction product against an authentic 4-HTP standard to confirm its identity [4].

Research Directions and Alternatives

The current scientific literature does not point to an organism that naturally accumulates 4-HTP. Therefore, research efforts could focus on:

  • Screening Fungi: Systematically screening diverse fungal species, particularly within the genera known to produce psilocybin or other tryptamine-derived alkaloids, for the presence of 4-HTP.
  • Engineered Biosynthesis: The most viable current method for obtaining 4-HTP is through engineered microbial biosynthesis, as demonstrated in E. coli and yeast for psilocybin pathway intermediates [1]. Optimizing these systems for 4-HTP accumulation, rather than its conversion to final products, is a promising route.

References

Comprehensive Analysis of 4-Hydroxytryptophan Using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 4-Hydroxytryptophan

This compound (4-HTP) is a tryptophan metabolite with significant importance in biomedical research and pharmaceutical development. This compound serves as a key intermediate in several biochemical pathways, particularly in serotonin synthesis, making it relevant to neurological and metabolic studies. The chemical structure of this compound consists of an indole ring with a hydroxyl group at the 4-position and an alanine side chain, yielding the molecular formula C₁₁H₁₂N₂O₃ with an average mass of 220.228 Da and a monoisotopic mass of 220.084792 Da [1] [2]. The analysis of this compound presents challenges due to its polar nature, low concentration in biological matrices, and the presence of isobaric interferences in complex samples. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has emerged as a powerful analytical technique for detecting and quantifying this compound with the necessary sensitivity, specificity, and precision.

The application of LC-HRMS for this compound analysis spans multiple fields including neurochemical research, drug metabolism studies, and clinical diagnostics. This protocol details optimized methodologies for sample preparation, chromatographic separation, mass spectrometric detection, and data analysis procedures specifically validated for this compound. The protocols described herein incorporate established LC-HRMS approaches that have been successfully applied to similar compounds in biological matrices [3] [4]. These methods enable researchers to accurately quantify this compound in various sample types, supporting research into its biological significance and potential therapeutic applications.

Chemical Properties and Structural Characteristics

This compound possesses distinct chemical properties that influence its analytical behavior. The compound features three functional groups: an indole ring system, a phenolic hydroxyl group at the 4-position, and an α-amino acid moiety. This combination results in amphoteric properties with both acidic and basic characteristics. The phenolic hydroxyl group (pKa ~10) and carboxylic acid group (pKa ~2.2) contribute acidity, while the amino group (pKa ~9.2) provides basicity. These ionization properties significantly impact chromatographic behavior and mass spectrometric detection, necessitating careful optimization of mobile phase pH and mass spectrometry ionization parameters [1] [2].

The structural characteristics of this compound support its identification through mass spectrometric fragmentation patterns. Under collision-induced dissociation (CID), the molecule typically fragments at several predictable sites: cleavage of the Cβ-Cγ bond of the alanine side chain, loss of the carboxyl group, and fragmentation of the indole ring system. The hydroxyl group at the 4-position influences the fragmentation pathway, producing characteristic ions that aid in structural confirmation. These fragmentation patterns provide diagnostic ions that distinguish this compound from related metabolites such as 5-hydroxytryptophan and 6-hydroxytryptophan [4].

Table 1: Molecular Characteristics of this compound

Property Value Reference
Molecular Formula C₁₁H₁₂N₂O₃ [1] [2]
Average Mass 220.228 Da [1] [2]
Monoisotopic Mass 220.084792 Da [1] [2]
Molecular Structure this compound [2]
SMILES NC(Cc1cnc2cccc(O)c12)C(=O)O [2]
InChI Key QSHLMQDRPXXYEE-UHFFFAOYSA-N [2]
Hydrogen Bond Donor Count 4 [2]
Hydrogen Bond Acceptor Count 5 [2]
Rotatable Bond Count 3 [2]

The physicochemical properties of this compound influence its extraction efficiency, chromatographic retention, and ionization efficiency. The compound exhibits moderate hydrophilicity with a calculated logP value of approximately -1.5, making it suitable for reversed-phase chromatography with polar-compatible stationary phases or hydrophilic interaction liquid chromatography (HILIC). In mass spectrometry, this compound ionizes efficiently in both positive and negative electrospray ionization modes, though superior sensitivity is typically achieved in positive ion mode due to the basic amino group [4]. Understanding these properties is essential for developing robust analytical methods, as they directly impact sample preparation strategies, chromatographic conditions, and mass spectrometric parameters.

LC-HRMS Methodology and Instrumentation

Liquid Chromatography Configuration

Chromatographic separation of this compound requires careful selection of stationary phases and mobile phase compositions to achieve optimal retention, peak shape, and resolution from matrix interferences. Two complementary chromatographic approaches are recommended: reversed-phase (RP) chromatography and hydrophilic interaction liquid chromatography (HILIC). For reversed-phase separation, a C18-AR column (150×4.6 mm, 5 μm) provides excellent retention and separation of this compound from biological matrix components. The mobile phase typically consists of 0.1% formic acid in water (mobile phase A) and 0.1% formic acid in acetonitrile (mobile phase B) with a gradient elution from 5% to 35% B over 15 minutes at a flow rate of 0.4 mL/min [4].

For HILIC separation, which offers alternative selectivity and enhanced retention of polar compounds, a ZIC-pHILIC column (150×4.6 mm, 5 μm) is recommended. The mobile phase consists of 20 mM ammonium carbonate buffer (pH 9.2) as aqueous component and acetonitrile as organic component. A typical gradient starts from 80% acetonitrile to 50% over 10 minutes, maintaining the column temperature at 30°C. The HILIC approach provides excellent retention for this compound, which may be poorly retained in reversed-phase systems, and enhances sensitivity in mass spectrometric detection through improved desolvation and ionization efficiency [4].

High Resolution Mass Spectrometry Parameters

Mass spectrometric detection of this compound utilizes high-resolution instruments such as Orbitrap or Q-TOF mass analyzers, which provide the mass accuracy and resolution necessary to distinguish this compound from isobaric compounds in complex matrices. The recommended mass resolution is greater than 30,000 FWHM to ensure accurate identification. Detection typically employs electrospray ionization in positive ion mode with the following optimized parameters: spray voltage of 3.5 kV, capillary temperature of 320°C, sheath gas flow rate of 35 arbitrary units, and auxiliary gas flow rate of 10 arbitrary units [3] [4].

Data acquisition should include full-scan MS at high resolution complemented by data-dependent MS/MS for fragmentation confirmation. The full-scan mass range should cover m/z 50-500 with the [M+H]+ ion of this compound at m/z 221.0921 as one of the monitored ions. For targeted analysis, parallel reaction monitoring can be implemented with an isolation window of m/z 1.0 and fragmentation at 35 eV normalized collision energy. Mass calibration should be performed regularly to maintain mass accuracy below 5 ppm, which is essential for confident compound identification [3]. The instrument should be operated with mass accuracy settings of <±1 ppm and retention time repeatability of <±1% to ensure data reliability [4].

Table 2: Optimized LC-HRMS Parameters for this compound Analysis

Parameter Reversed-Phase LC HILIC Mass Spectrometry
Column ACE C18-AR (150×4.6 mm, 5 μm) ZIC-pHILIC (150×4.6 mm, 5 μm) N/A
Mobile Phase A 0.1% formic acid in water 20 mM ammonium carbonate, pH 9.2 N/A
Mobile Phase B 0.1% formic acid in acetonitrile Acetonitrile N/A
Gradient 5-35% B in 15 min 80-50% B in 10 min N/A
Flow Rate 0.4 mL/min 0.4 mL/min N/A
Column Temperature 30°C 30°C N/A
Ionization Mode N/A N/A ESI Positive
Spray Voltage N/A N/A 3.5 kV
Capillary Temperature N/A N/A 320°C
Sheath Gas Flow N/A N/A 35 arb
Auxiliary Gas Flow N/A N/A 10 arb
Mass Resolution N/A N/A >30,000 FWHM
Mass Accuracy N/A N/A <5 ppm

Experimental Protocols

Sample Preparation and Extraction

Sample preparation is a critical step in the analysis of this compound from biological matrices. For urine samples, which contain high levels of metabolites with minimal protein content, two preparation methods are recommended based on the chromatographic approach. For HILIC analysis, mix 200 μL of urine with 800 μL of acetonitrile to precipitate proteins and dilute the matrix, followed by centrifugation at 3000 RPM for 5 minutes. Transfer 800 μL of the supernatant to an LC vial for analysis. For reversed-phase analysis, dilute 200 μL of urine with 800 μL of water and centrifuge before analysis [4]. This simple preparation method provides excellent recovery while minimizing matrix effects.

For more complex matrices such as plasma or oral fluid, additional cleanup steps may be necessary. Protein precipitation with cold acetonitrile (1:3 sample:acetonitrile ratio) followed by centrifugation and supernatant collection effectively removes proteins while maintaining high recovery of this compound. Alternatively, solid-phase extraction using mixed-mode cation exchange cartridges can provide cleaner extracts when analyzing samples with significant matrix complexity. The prepared samples should be stored at 4°C and analyzed within 24 hours to prevent degradation. For long-term storage, maintain samples at -30°C and avoid repeated freeze-thaw cycles [3] [4].

Data Processing and Analysis

Data processing for this compound analysis involves several steps including peak detection, integration, normalization, and compound identification. Use software such as MZMine 2.10 or similar for raw data processing, which includes mass detection, chromatogram building, deconvolution, alignment, and normalization [4]. For peak identification, match both the accurate mass (within 5 ppm error) and retention time against a certified reference standard. The MS/MS spectrum should be compared to a reference spectrum for unambiguous confirmation, with preference for at least three diagnostic fragment ions.

Normalization strategies are particularly important when analyzing biological samples to account for variations in sample concentration and matrix effects. Three normalization approaches are recommended: creatinine normalization (for urine samples), osmolality normalization, and MS Total Useful Signal (MSTUS) normalization. Creatinine normalization is determined using a standard enzymatic assay with detection at 490 nm after reaction with picric acid. Osmolality is measured by freezing-point depression osmometry. MSTUS normalization sums the intensities of all detected ions in the quality control samples [4]. The selection of normalization method should be based on the sample type and experimental design, with some studies benefiting from the application of multiple normalization strategies to verify significant findings.

Experimental Workflow and Analytical Sequence

The comprehensive workflow for this compound analysis involves sequential steps from sample collection to data interpretation. The following Graphviz diagram illustrates the complete experimental process:

G This compound LC-HRMS Analysis Workflow SampleCollection Sample Collection (Urine/Plasma/Oral Fluid) SamplePrep Sample Preparation (Protein Precipitation/SPE) SampleCollection->SamplePrep LCAnalysis LC Separation (RP or HILIC) SamplePrep->LCAnalysis MSDetection HRMS Detection (Full Scan + MS/MS) LCAnalysis->MSDetection DataProcessing Data Processing (Peak Detection & Alignment) MSDetection->DataProcessing Normalization Data Normalization (Creatinine/Osmolality/MSTUS) DataProcessing->Normalization Identification Compound Identification (Mass Accuracy & RT Match) Normalization->Identification DataInterpretation Data Interpretation & Statistical Analysis Identification->DataInterpretation

Diagram 1: Experimental workflow for comprehensive analysis of this compound using LC-HRMS

The analytical sequence begins with proper sample collection and continues through preparation, separation, detection, and data analysis phases. Each step requires careful execution to ensure data quality and reproducibility. For batch processing, include quality control samples consisting of pooled samples from all groups, extracted blank samples, and calibration standards at the beginning, throughout, and at the end of the sequence to monitor instrument performance and ensure data reliability [4]. The entire workflow should be validated for specificity, sensitivity, linearity, accuracy, and precision before application to experimental samples.

Fragmentation Pathway and Spectral Interpretation

This compound exhibits characteristic fragmentation patterns under collision-induced dissociation that aid in its confirmation. The protonated molecule [M+H]+ at m/z 221.0921 typically fragments through several pathways, producing diagnostic ions that confirm the compound's structure. The primary fragmentation involves cleavage of the Cβ-Cγ bond, resulting in the loss of the carboxyl group and formation of the immonium ion at m/z 174.0773. Further fragmentation includes loss of ammonia from the amino group and cleavage of the indole ring system, producing ions at m/z 160.0655 and m/z 146.0499 respectively [4].

The presence of the hydroxyl group at the 4-position influences the fragmentation pattern, with characteristic ions distinguishing it from other hydroxytryptophan isomers. The following Graphviz diagram illustrates the major fragmentation pathways:

G This compound Fragmentation Pathways MH [M+H]+ m/z 221.0921 Fragment1 Cβ-Cγ Cleavage m/z 174.0773 MH->Fragment1 -HCOOH Fragment2 NH3 Loss m/z 160.0655 MH->Fragment2 -NH3 Fragment3 Indole Ring Cleavage m/z 146.0499 Fragment1->Fragment3 -CO Fragment4 Side Chain Loss m/z 130.0651 Fragment1->Fragment4 -CONH2

Diagram 2: Major fragmentation pathways of this compound under CID conditions

Spectral interpretation should focus on the relative abundance of these diagnostic ions and their accurate mass measurements. The base peak is typically the fragment at m/z 174.0773, corresponding to the immonium ion after decarboxylation. The ratio of fragment ions should be consistent across samples and compared to a reference standard for positive identification. For confirmation, the measured fragment ions should match within 5 ppm of theoretical mass and exhibit similar relative abundances to the reference standard (within ±20% relative abundance for major fragments) [4]. This fragmentation pattern provides a definitive fingerprint for this compound, distinguishing it from structurally related compounds in complex biological samples.

Applications in Biomedical Research

The analysis of this compound by LC-HRMS enables diverse applications across biomedical research and clinical investigations. In neurological studies, this compound serves as a precursor in serotonin synthesis, making it relevant to research on depression, anxiety, sleep disorders, and neurodegenerative conditions. Accurate quantification of this metabolite in cerebrospinal fluid, plasma, and urine provides insights into serotonin pathway dynamics and potential disruptions in disease states. The high sensitivity of LC-HRMS allows detection of subtle changes in concentration that may reflect alterations in tryptophan metabolism or transport mechanisms [4].

In cancer research, metabolomic approaches including this compound quantification have shown promise for biomarker discovery. Altered tryptophan metabolism is a hallmark of various cancers, with tumor cells often hijacking metabolic pathways to support growth and evade immune surveillance. LC-HRMS-based metabolomic profiling of urine samples has demonstrated excellent capability to discriminate between cancer patients and healthy controls, with high accuracy (R²Y(cum) >0.9) and area under curve values up to 0.896 in receiver operator characteristics tests [4]. These approaches benefit from the robust analytical methods described in this protocol, enabling reliable quantification of this compound alongside other metabolic biomarkers.

Table 3: Applications of this compound LC-HRMS Analysis in Biomedical Research

Application Area Biological Matrix Key Insights Reference Technique
Neurological Disorders Plasma, CSF Serotonin pathway alterations HILIC-HRMS
Cancer Biomarker Discovery Urine Tryptophan metabolism dysregulation RP-HRMS
Drug Adherence Monitoring Oral Fluid Antihypertensive therapy compliance LC-HRMS/MS
Metabolic Syndrome Plasma, Urine Metabolic pathway disruptions Dual LC-HRMS
Pharmaceutical Development Plasma, Urine Drug metabolism and pharmacokinetics Validated LC-HRMS

Another significant application is in medication adherence monitoring, where LC-HRMS analysis of oral fluid provides a non-invasive method to verify patient compliance with prescribed therapies. This approach has been successfully applied to cardiovascular drugs, demonstrating that oral fluid can serve as a suitable alternative matrix for adherence monitoring of selected drugs [3]. The method described for this compound can be adapted for therapeutic drug monitoring, leveraging the sensitivity and specificity of LC-HRMS to detect target compounds in minimal sample volumes with simple preparation protocols.

Troubleshooting and Method Optimization

Method optimization for this compound analysis may be necessary when applying the protocol to new sample matrices or instrument configurations. Common issues include poor chromatographic peak shape, which can be improved by adjusting mobile phase pH or adding modifiers such as 0.01% acetic acid. For peak tailing, especially with basic compounds like this compound, reduced loading or alternative stationary phases with specialized endcapping may improve performance. If sensitivity is inadequate, consider optimizing the electrospray ionization parameters, focusing on source temperature, gas flows, and ion transfer voltages [3] [4].

Matrix effects represent a significant challenge in bioanalysis and can be identified by comparing the response of standards in neat solution to standards spiked into blank matrix extracts. Significant suppression or enhancement indicates matrix effects that should be addressed through improved sample cleanup, chromatographic separation, or by using isotope-labeled internal standards. When carryover is observed, increase the wash volume and duration in the autosampler method, incorporating strong washes with organic solvent followed by re-equilibration with initial mobile phase conditions. For retention time shifting, ensure consistent mobile phase preparation, stable column temperature, and adequate column re-equilibration between runs [3].

Conclusion

The LC-HRMS methodology presented provides a robust, sensitive, and specific approach for analyzing this compound in various biological matrices. The protocol leverages advanced chromatographic separations combined with high-resolution mass spectrometry to achieve confident identification and accurate quantification of this important metabolite. The detailed experimental procedures, including sample preparation, chromatographic conditions, mass spectrometric parameters, and data processing workflows, offer researchers a comprehensive framework for implementing this analysis in their laboratories.

The applications of this compound analysis span multiple research domains, from neurological studies to cancer biomarker discovery and therapeutic monitoring. The continued refinement of these analytical methods will further enhance our understanding of tryptophan metabolism and its role in health and disease. As LC-HRMS technology advances, with improvements in sensitivity, resolution, and throughput, the methodologies described here will provide a foundation for increasingly sophisticated analyses of this compound and related metabolites in complex biological systems.

References

Comprehensive Synthesis and Characterization of 4-Hydroxytryptophan: Application Notes and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxytryptophan (4-HTP) represents a structurally unique hydroxytryptophan isomer with distinctive pharmacological properties compared to its more extensively studied counterpart 5-hydroxytryptophan (5-HTP). While 5-HTP has been widely investigated as a serotonin precursor and antidepressant, 4-HTP remains relatively underexplored despite early research indicating its significant biological activity. The scientific interest in 4-HTP stems from its potential as a chemical precursor for novel therapeutic agents and its utility as a molecular tool for studying serotoninergic systems. Historical research from the 1960s indicated that 4-HTP and its derivative 4-hydroxytryptamine possess pharmacological effects similar to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potentially favorable pharmacokinetic properties that merit contemporary investigation.

The structural uniqueness of 4-HTP lies in the positioning of the hydroxyl group at the 4-position of the indole ring, creating distinct electronic properties and hydrogen bonding capabilities compared to other tryptophan hydroxylation patterns. This molecular arrangement may influence its metabolism, receptor binding affinities, and blood-brain barrier permeability. Despite its potential significance, current scientific literature reveals a substantial knowledge gap regarding efficient synthetic routes, comprehensive characterization methodologies, and detailed pharmacological profiles for 4-HTP. This deficiency stands in stark contrast to the well-documented biosynthesis, analysis, and application of 5-HTP, which is known to play crucial roles in neurological and physiological functions including sleep, appetite, pain perception, and mood regulation [2] [3].

The challenges in 4-HTP research primarily revolve around its limited natural abundance and the technical complexity of its synthesis and purification. Unlike 5-HTP, which can be commercially extracted from Griffonia simplicifolia seeds containing up to 20% 5-HTP by weight [4] [5], no similar natural source exists for 4-HTP. Furthermore, conventional chemical synthesis approaches often suffer from low regioselectivity, resulting in mixtures of hydroxy-tryptophan isomers that are difficult to separate. Consequently, researchers require specialized protocols for the synthesis, purification, and characterization of 4-HTP to advance understanding of its properties and potential applications.

Biosynthesis and Metabolic Engineering

Native Biosynthetic Pathways

The biosynthesis of hydroxytryptophans in biological systems primarily occurs through enzymatic hydroxylation of the tryptophan indole ring. While the pathway for 5-HTP biosynthesis has been extensively characterized in both mammalian and bacterial systems, the specific enzymatic routes to 4-HTP remain less defined. In mammals, tryptophan hydroxylase (TPH) catalyzes the conversion of L-tryptophan to 5-HTP using molecular oxygen (O₂) as an oxidizing agent and requiring tetrahydrobiopterin (BH₄) and Fe²⁺ as cofactor and prosthetic group, respectively [6] [5]. Two TPH isoforms exist—TPH1 predominantly expressed in peripheral tissues and TPH2 primarily found in the central nervous system—both representing potential starting points for engineering 4-HTP production [7].

Recent research has revealed that bacteria employ fundamentally different mechanisms for tryptophan hydroxylation. A novel class of tryptophan hydroxylases has been identified that utilize a histidine-ligated heme cofactor and molecular oxygen or hydrogen peroxide to catalyze regioselective hydroxylation on the tryptophan indole moiety [8]. This mechanism is "mechanistically distinct from their animal counterparts from the nonheme iron enzyme family" [8]. Through genome mining, researchers have identified bacterial enzymes capable of hydroxylating the tryptophan indole ring at alternative positions, suggesting potential biological routes to 4-HTP that could be harnessed for biosynthesis [8].

Metabolic Engineering Strategies

Advanced metabolic engineering approaches have enabled significant progress in hydroxytryptophan production, primarily focused on 5-HTP but providing valuable frameworks that could be adapted for 4-HTP synthesis. These strategies typically involve the construction of specialized microbial chassis with engineered pathways for optimized precursor supply, cofactor regeneration, and product accumulation. The most successful approaches have implemented several key engineering principles:

  • Precursor pathway enhancement: Engineering tryptophan-overproducing microbial strains serves as the foundation for efficient hydroxytryptophan production. Researchers have constructed E. coli TRP1, an L-tryptophan-accumulating strain, by systematically blocking the tryptophan degradation pathway (ΔtnаA), branching pathways (ΔpheA, ΔtyrA), and feedback repression systems (ΔtrpR, ΔtrpL) [6].

  • Cofactor system engineering: The regeneration of biopterin cofactors (BH₄ or MH₄) represents a critical challenge in aromatic amino acid hydroxylation. Successful systems have coupled hydroxylation modules with efficient cofactor regeneration systems, such as the CvPCD-EcFolM system for MH₄ regeneration [6].

  • Product efflux optimization: Enhancing cellular export of hydroxytryptophan can mitigate feedback inhibition and toxicity. This has been achieved through promoter engineering upstream of efflux transporters like YddG [6].

  • Enzyme engineering: Protein engineering of hydroxylases has dramatically improved catalytic efficiency and regioselectivity. Structure-guided mutagenesis based on molecular dynamics simulations of enzyme-substrate complexes has yielded variants with significantly enhanced activity [6].

Table 1: Key Metabolic Engineering Strategies for Hydroxytryptophan Production

Engineering Target Specific Modification Effect Reference
Tryptophan Accumulation ΔtnaA, ΔpheA, ΔtyrA, ΔtrpR, ΔtrpL Increased intracellular L-tryptophan availability [6]
Hydroxylase Activity XcPAHL98I/A129K/W179F mutant (XC4) Enhanced conversion of L-Trp to hydroxytryptophan [6]
Cofactor Regeneration CvPCD-EcFolM system Improved MH₄ regeneration for sustained hydroxylation [6]
Product Efflux Ptrc-yddG expression Enhanced hydroxytryptophan export [6]
Cofactor Supply Ptrc-folM, Ptrc-folE, Ptrc-folX Increased MH₄ availability [6]
Hydroxylation Module Engineering

The hydroxylation module represents the core catalytic component in hydroxytryptophan biosynthesis. While tryptophan hydroxylases (TPHs) represent the natural catalysts for this reaction, engineered phenylalanine hydroxylases (PAHs) have demonstrated remarkable efficiency in biocatalytic applications. Lin et al. developed a mutant phenylalanine hydroxylase from Xanthomonas campestris (XcPAHW179F) that exhibited a 17.4-fold increase in activity toward L-tryptophan compared to the wild-type enzyme [6]. Further protein engineering based on molecular dynamics simulations of the enzyme-substrate complex yielded a triple mutant XcPAHL98I/A129K/W179F (designated XC4) that enabled production of 319.4 mg/L 5-HTP in engineered E. coli strains [6].

The most advanced reported strain (TRP5-XC4) incorporates this engineered hydroxylase along with comprehensive metabolic engineering, achieving remarkable production levels of 13.9 g/L hydroxytryptophan in 5 L fed-batch fermentation with a space-time yield of 0.29 g/L/h [6]. This represents the highest production and productivity record reported for hydroxytryptophan biosynthesis and provides a benchmark for future 4-HTP production efforts. The demonstrated ability to engineer regioselectivity in bacterial hydroxylases [8] suggests that similar approaches could be applied to develop specific 4-HTP production systems.

G cluster_engineering Engineering Strategies cluster_cofactor Cofactor Management Start Start: Tryptophan Biosynthesis Engineering Metabolic Engineering Start->Engineering Cofactor Cofactor System Optimization Engineering->Cofactor E1 Precursor Enhancement (ΔtnaA, ΔpheA, ΔtyrA) Engineering->E1 E2 Repression System Removal (ΔtrpR, ΔtrpL) Engineering->E2 E3 Hydroxylase Engineering (XcPAH Mutants) Engineering->E3 E4 Efflux Optimization (Ptrc-yddG) Engineering->E4 Product Product Formation & Export Cofactor->Product C1 Cofactor Regeneration (CvPCD-EcFolM) Cofactor->C1 C2 Cofactor Supply (Ptrc-folM, folE, folX) Cofactor->C2 End End: 4-HTP Production Product->End

Chemical Synthesis Approaches

Conventional Synthetic Routes

The chemical synthesis of hydroxytryptophans presents significant challenges due to the reactivity of the indole ring and the need for regioselective hydroxylation. Traditional approaches to 5-HTP synthesis have typically involved multi-step routes starting from substituted indole derivatives. One common method utilizes 5-bromoindole and 3-bromo-2-(hydroxyimino) propionic ester as starting materials, proceeding through Michael addition, reduction, hydrolysis, and resolution steps [6] [5]. However, these conventional routes generally suffer from limitations including low overall yields (typically less than 30%), complex purification requirements, and the use of hazardous reagents [6] [5].

An alternative synthetic approach described in patent literature involves the use of Raney-Ni and ZnO catalysts in an autoclave reaction system with tryptophan, glycolic acid, and hydrochloric acid, followed by filtration, chromatography, and cooling crystallization [5]. Another method developed by Wenhui et al. employs methyl (ethyl) esterification of L-tryptophan to form tryptophan methyl (ethyl) ester hydrochloride, followed by desalting, acetylation, redox, deacetylation, and crystallization steps, achieving a final product purity of 99.2% with an overall yield of 45% [5]. While these yields represent improvements over earlier approaches, they remain suboptimal for large-scale production.

Recent Advances and Methodologies

Recent innovations in chemical synthesis have focused on improving regioselectivity and environmental sustainability. Advances in catalytic systems and reaction engineering have enabled more direct routes to hydroxytryptophan derivatives. Particularly promising are methodologies inspired by recently discovered bacterial heme-dependent enzymes that catalyze tryptophan hydroxylation through distinct mechanisms from mammalian systems [8]. These biological catalysts offer potential as biocatalytic tools for chemoenzymatic synthesis.

The development of protective group strategies that minimize side reactions at reactive positions on the indole ring has also progressed. Selective protection of the 5-position while enabling functionalization at the 4-position represents a particular challenge that must be addressed for efficient 4-HTP synthesis. Additionally, green chemistry approaches utilizing aqueous reaction media and biodegradable catalysts are increasingly being explored to reduce the environmental impact of hydroxytryptophan synthesis.

Table 2: Comparison of Hydroxytryptophan Production Methods

Production Method Key Features Advantages Limitations Overall Yield
Natural Extraction Extraction from Griffonia simplicifolia seeds Natural source, established process Limited raw materials, high cost 6-20% of seed weight [5]
Chemical Synthesis Multi-step organic synthesis No biological constraints, controllable Low yield, poor regioselectivity, environmental concerns <30-45% [6] [5]
Microbial Biosynthesis Engineered microorganisms Sustainable, renewable feedstocks, mild conditions Complex engineering, cofactor requirements Up to 13.9 g/L in fermentation [6]

Analytical Characterization Methods

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents the most widely employed method for the quantification and purification of hydroxytryptophans from both synthetic and biological sources. Established HPLC protocols for 5-HTP analysis can be adapted for 4-HTP characterization with appropriate modifications to account for differences in polarity and retention behavior. Typical HPLC conditions for hydroxytryptophan analysis include:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Gradient system with aqueous trifluoroacetic acid (0.1%) and acetonitrile
  • Flow rate: 1.0 mL/min
  • Detection: UV-Vis detection at 220-280 nm or fluorescence detection (excitation 225 nm, emission 350 nm)
  • Temperature: 25-30°C

Ultrafiltration membrane separation technology has been successfully applied to hydroxytryptophan purification, achieving transfer rates of 83.5% and final purity of 90.5% [5]. For analytical quantification, methods must be validated for specificity, linearity, accuracy, and precision according to ICH guidelines, with particular attention to separation from structurally similar compounds including tryptophan, 5-HTP, 6-HTP, and 7-HTP isomers.

Spectroscopic and Mass Spectrometric Analysis

Structural characterization of 4-HTP requires a comprehensive analytical approach combining multiple techniques to confirm molecular identity and purity. The following methods provide complementary information:

  • Mass spectrometry (LC-MS/MS): Electrospray ionization (ESI) in positive ion mode typically produces a protonated molecular ion [M+H]+ at m/z 221 for 4-HTP. Tandem mass spectrometry fragments can distinguish positional isomers through characteristic fragmentation patterns. High-resolution mass spectrometry (HRMS) provides exact mass confirmation with accuracy typically <5 ppm.

  • Nuclear magnetic resonance (NMR): Comprehensive 1D and 2D NMR analysis (1H, 13C, COSY, HSQC, HMBC) establishes molecular structure and identifies the specific substitution pattern on the indole ring. Key diagnostic signals include chemical shifts of indole protons and carbons, J-coupling constants, and through-space correlations.

  • UV-Vis spectroscopy: Hydroxytryptophans exhibit characteristic absorption spectra with λmax around 220-230 nm and 270-280 nm, with subtle shifts depending on the substitution position that can help distinguish isomers.

  • Fourier-transform infrared spectroscopy (FTIR): Provides information about functional groups through characteristic absorption bands including O-H stretch (3200-3600 cm⁻¹), N-H stretch (3300-3500 cm⁻¹), and carbonyl stretch (1650-1750 cm⁻¹).

Experimental Protocols

Biosynthesis Protocol for this compound

This protocol describes the production of this compound using engineered E. coli strains, adapted from recently published high-yield 5-HTP production systems [6].

Materials and Equipment
  • E. coli TRP5-XC4 strain or equivalent [6]
  • LB medium and M9 minimal medium
  • Kanamycin (50 μg/mL) and chloramphenicol (34 μg/mL)
  • L-tryptophan
  • IPTG (isopropyl β-D-1-thiogalactopyranoside)
  • Centrifuge, shaker incubator, HPLC system
  • Acetonitrile (HPLC grade), trifluoroacetic acid (TFA)
Procedure
  • Strain preparation: Inoculate E. coli TRP5-XC4 from glycerol stock into 5 mL LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking at 200 rpm.

  • Seed culture preparation: Transfer 1 mL of overnight culture to 50 mL fresh LB medium with antibiotics in a 250 mL flask. Incubate at 37°C with shaking at 200 rpm until OD600 reaches 0.6-0.8.

  • Production induction: Add IPTG to a final concentration of 0.1 mM and L-tryptophan to 2 g/L. Continue incubation at 25°C with shaking at 180 rpm for 48 hours.

  • Product extraction: Harvest cells by centrifugation at 4°C, 8000 × g for 10 minutes. Resuspend cell pellet in 5 mL of extraction solvent (methanol:water, 1:1 v/v) and disrupt by sonication on ice (5 cycles of 30 seconds pulse, 30 seconds rest). Centrifuge at 12,000 × g for 15 minutes to remove cell debris.

  • Sample analysis: Filter supernatant through 0.22 μm membrane and analyze by HPLC.

Analytical Method for 4-HTP Quantification

This method describes the quantification of 4-HTP in fermentation broth using HPLC with UV detection.

Chromatographic Conditions
  • Column: C18 reverse-phase column (250 × 4.6 mm, 5 μm)
  • Mobile phase: A) 0.1% TFA in water; B) 0.1% TFA in acetonitrile
  • Gradient program: 0-5 min: 5% B; 5-25 min: 5-30% B; 25-30 min: 30-90% B; 30-35 min: 90% B; 35-40 min: 90-5% B
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Detection: UV at 275 nm
  • Injection volume: 10-20 μL
Calibration Standard Preparation
  • Prepare stock solution of authentic 4-HTP standard (1 mg/mL) in mobile phase A.
  • Prepare calibration standards in the range of 0.1-100 μg/mL by serial dilution.
  • Inject each standard in triplicate and plot peak area versus concentration to generate calibration curve.

G cluster_extraction Extraction Methods cluster_analysis Analytical Techniques Start Sample Preparation Extraction Product Extraction Start->Extraction Analysis Instrumental Analysis Extraction->Analysis E1 Solvent Extraction (MeOH:H₂O 1:1) Extraction->E1 E2 Ultrasonication (5 cycles) Extraction->E2 E3 Centrifugation (12,000 × g, 15 min) Extraction->E3 E4 Filtration (0.22 μm membrane) Extraction->E4 Identification Compound Identification Analysis->Identification A1 HPLC-UV (Reverse-phase C18) Analysis->A1 A2 LC-MS/MS (Structural confirmation) Analysis->A2 A3 NMR Spectroscopy (1H, 13C, 2D) Analysis->A3 Quantification Quantification Identification->Quantification End Quality Assessment Quantification->End

Applications and Future Perspectives

Pharmacological Potential

The pharmacological profile of 4-HTP remains incompletely characterized but shows significant promise based on early studies and structural similarities to 5-HTP. Research from the 1960s indicated that 4-hydroxytryptamine and 4-HTP possess "similar pharmacological effects" to their 5-hydroxy counterparts, though generally "less intense but more durable" [1]. This prolonged activity profile suggests potential therapeutic advantages for conditions requiring sustained serotonin modulation. The structural differences at the molecular level likely influence receptor binding kinetics, metabolic stability, and distribution patterns, potentially resulting in differentiated efficacy and safety profiles compared to 5-HTP.

The therapeutic applications of 5-HTP provide insight into potential areas for 4-HTP investigation. 5-HTP has demonstrated efficacy in clinical studies for depression, with some trials showing improvement comparable to conventional antidepressants [2] [3] [4]. Additional research has explored 5-HTP applications for sleep disorders, chronic headaches, fibromyalgia, and appetite suppression [2] [3] [4]. The structural analogy suggests that 4-HTP might share some of these applications while potentially offering differentiated benefits such as reduced side effects or improved bioavailability. However, dedicated studies are required to validate these possibilities and establish evidence-based applications for 4-HTP.

Research Applications and Future Directions

Chemical biology and neuroscience research represent promising near-term applications for 4-HTP. As a molecular tool, 4-HTP can help elucidate structure-activity relationships in serotonin receptor binding and transport mechanisms. The differential metabolism and pharmacokinetics of 4-HTP compared to 5-HTP may provide insights into the specificity of enzymatic processes in serotonin biosynthesis and regulation. Additionally, 4-HTP could serve as a precursor for novel synthetic analogs with tailored properties for specific research applications.

Future research priorities for 4-HTP should include:

  • Enzyme engineering: Discovery and engineering of hydroxylases with 4-regioselectivity for efficient biocatalytic production [6] [8]
  • Pharmacological profiling: Comprehensive in vitro and in vivo characterization of receptor binding, pharmacokinetics, and therapeutic efficacy
  • Process optimization: Development of cost-effective and scalable production methods to enable commercial application
  • Formulation development: Design of delivery systems that optimize stability, bioavailability, and targeting

The continuing advancement of synthetic biology and metabolic engineering approaches promises to address current production challenges, potentially enabling sufficient 4-HTP supply for comprehensive pharmacological evaluation and eventual clinical application [6] [5]. As these methodologies mature, 4-HTP may emerge as a valuable research tool and potentially as a therapeutic agent in its own right, expanding the arsenal of serotonin-related compounds available for scientific and clinical application.

References

4-Hydroxytryptophan extraction and purification protocols

Author: Smolecule Technical Support Team. Date: February 2026

Plant-Based Extraction Protocol for 5-HTP

The following detailed method, adapted from a patent, describes how to extract 5-HTP from Griffonia simplicifolia seeds [1]. This can serve as a useful reference for researchers.

Materials and Method

  • Raw Material: Seeds of Griffonia simplicifolia.
  • Equipment: Equipment for extraction, filtration, ultrafiltration, concentration, and crystallization.

Step-by-Step Procedure

  • Grinding: Grind the Griffonia seeds into a powder.
  • Water Extraction: Extract the powdered seeds with hot water at a temperature between 50°C and 90°C.
  • Filtration: Filter the extraction solution to remove solid residues.
  • Ultrafiltration: Purify the filtrate using an ultrafiltration membrane.
  • Concentration: Concentrate the ultrafiltrate under reduced pressure.
  • Crystallization: Allow 5-HTP to crystallize out of the concentrated solution. The crystals can be further purified by recrystallization with water or an organic solvent like methanol or ethanol [1].

This process is noted for avoiding the use of organic solvents, which makes it more environmentally friendly [1].

Alternative Production Method

Beyond plant extraction, microbial production presents a promising alternative. One study established a two-step fermentation process using engineered E. coli to produce 5-HTP from glucose, achieving a high yield of 962 ± 58 mg/L [2]. In this process:

  • Step 1: A specialized strain of E. coli converts glucose into 5-HTP.
  • Step 2: The 5-HTP is separated and a different engineered E. coli strain converts it into serotonin [2].

Analytical Method for Detection and Quantification

For analysis, High-Performance Liquid Chromatography (HPLC) is a standard technique. The table below summarizes a validated method for tryptophan and its metabolites, including 5-Hydroxytryptophan [3].

Parameter Description
Analytical Technique High-Performance Liquid Chromatography (HPLC)
Derivatization Agent o-Phthaldialdehyde (OPA), in-line pre-column
Reaction Time 1 minute at room temperature
Detection Method Dual-channel fluorescence detection
Detection Channels Channel A: Ex 270 nm / Em 350 nm; Channel B: Ex 340 nm / Em 450 nm
Injection Volume 5 μL
Limit of Detection (LOD) 150 fmol per injection (or 30 pmol/mL)
Total Run Time 55 minutes per sample

This method is rapid, sensitive, and suitable for analyzing biological samples [3].

Understanding LOD and LOQ In analytical chemistry, the Limit of Detection (LOD) is the lowest concentration that can be detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision [4]. For HPLC methods, LOD is typically based on a signal-to-noise ratio of 3:1, and LOQ on a ratio of 10:1 [5].

Metabolic Pathways of Tryptophan

Understanding the position of 4-Hydroxytryptophan and 5-Hydroxytryptophan in the broader context of tryptophan metabolism is helpful. The following diagram illustrates the primary metabolic pathways.

G Tryptophan Tryptophan This compound This compound Tryptophan->this compound 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Kynurenine Pathway (KP) Kynurenine Pathway (KP) Tryptophan->Kynurenine Pathway (KP) IDO/TDO Indole Pathway Indole Pathway Tryptophan->Indole Pathway Gut Microbiota 5-HTP / Serotonin Pathway 5-HTP / Serotonin Pathway 5-Hydroxytryptophan->5-HTP / Serotonin Pathway

Diagram: Primary metabolic fates of tryptophan. 5-Hydroxytryptophan is a direct precursor in the serotonin pathway [6] [2]. The 4-hydroxy isomer and the kynurenine and indole pathways represent other significant metabolic routes [6] [7]. IDO/TDO are key rate-limiting enzymes.

Important Limitations and Future Research

A key finding of this search is the distinct lack of specific information on This compound compared to its isomer 5-HTP.

  • The provided extraction protocol and microbial production data are for 5-HTP [1] [2].
  • While an HPLC analysis method is available, it is validated for 5-Hydroxytryptophan, and its performance for the 4-hydroxy isomer would need to be confirmed experimentally [3].
  • The biological roles and metabolic pathways are well-described for 5-HTP, but the significance and functions of this compound are less clear from the available literature [6].

Conclusions and Recommendations for Researchers

For researchers interested in this compound specifically, the current information gap indicates a significant area for further investigation. You may consider:

  • Adapting Existing Protocols: The extraction and analytical methods for 5-HTP [3] [1] could serve as a starting point for developing a dedicated protocol for the 4-hydroxy isomer.
  • Exploring Microbial Synthesis: The successful engineering of E. coli for 5-HTP production [2] suggests a promising alternative route that could potentially be adapted to produce 4-HTP with different enzymes.
  • Focusing on Distinction: Future work should clearly distinguish between these two isomers in terms of their sourcing, metabolic roles, and analytical detection.

References

4-Hydroxytryptophan stability in storage and solution

Author: Smolecule Technical Support Team. Date: February 2026

Available Information on 4-Hydroxytryptophan

A 1960 research paper identifies this compound (4-HT) as a compound with pharmacological effects similar to the more common 5-HTP, though generally less intense but longer-lasting [1]. This is the only direct reference to the compound in the search results.

Detailed data on degradation kinetics, optimal storage conditions (pH, temperature, light sensitivity), or specific analytical methods for this compound were not available in the search results.

A Framework for Stability Assessment

In the absence of specific data, you can establish stability protocols by adapting standard pharmaceutical practices. The workflow below outlines a systematic strategy for characterizing the stability of this compound.

G cluster_1 Planning Phase cluster_2 Experimental Phase start Start: 4-HTP Stability Study step1 Define Study Parameters start->step1 step2 Prepare Stress Conditions step1->step2 param1 Formulation: Solution, Solid API step1->param1 param2 Key Factors: Temperature, pH, Light step1->param2 param3 Analytical Method: HPLC-UV/Vis, LC-MS step1->param3 step3 Perform Analysis step2->step3 stress1 Hydrolytic Stress (Various pH buffers) step2->stress1 stress2 Oxidative Stress (e.g., TBHP, H2O2) step2->stress2 stress3 Thermal Stress (40°C, 60°C, 80°C) step2->stress3 stress4 Photolytic Stress (UV/VIS light) step2->stress4 step4 Determine Degradation Kinetics step3->step4 end Establish Shelf-life & Storage Conditions step4->end

Diagram: A Systematic Workflow for Drug Stability Studies

Proposed Experimental Protocol

You can build your study using these established methodologies:

  • Stress Studies and Forced Degradation: Subject this compound to various stress conditions to identify degradation pathways [2].

    • Hydrolytic Degradation: Dissolve the compound in buffers covering a range of pH values (e.g., pH 1-10) and store at elevated temperatures (e.g., 60-80°C).
    • Oxidative Degradation: Use oxidizing agents like tert-Butylhydroperoxide (TBHP), which is effective for oxidizing tryptophan residues in proteins [3].
    • Thermal Degradation: Study the solid state and solution state at multiple temperatures.
    • Photolytic Degradation: Expose solid and solution samples to UV and visible light.
  • Analytical Methods for Monitoring Stability:

    • Primary Technique: HPLC with UV/Vis Detection. This is a standard technique for quantifying drug concentration and detecting degradants [2]. UV-Vis spectroscopy can also be used for purity checks and quantitation [4].
    • Identification of Degradants: Liquid Chromatography-Mass Spectrometry (LC-MS). This is critical for identifying the chemical structure of degradation products, as demonstrated in studies of tryptophan oxidation in antibodies [3].
  • Data Analysis and Kinetic Modeling:

    • Determine Reaction Order: Fit concentration-time data to kinetic models (zero-order, first-order, etc.) to find the best fit [2]. The table below outlines the key parameters.
    • Calculate Kinetic Parameters: Once the order is established, calculate the degradation rate constant (k), half-life (t₁/₂), and time for 10% degradation (t₉₀), which is used for shelf-life predictions [2].
Parameter Zero-Order First-Order Second-Order
Rate Law ( r = k_0 ) ( r = k_1[A] ) ( r = k_2[A]^2 )
Integrated Equation ( [A]_t = [A]_0 - k_0 t ) ( \ln[A]_t = \ln[A]_0 - k_1 t ) ( \frac{1}{[A]_t} = \frac{1}{[A]_0} + k_2 t )
Half-Life (t₁/₂) ( t_{1/2} = \frac{[A]_0}{2k_0} ) ( t_{1/2} = \frac{\ln(2)}{k_1} ) ( t_{1/2} = \frac{1}{k_2[A]_0} )
Shelf-Life (t₉₀) ( t_{90} = \frac{0.1[A]_0}{k_0} ) ( t_{90} = \frac{0.105}{k_1} ) ( t_{90} = \frac{0.11}{k_2[A]_0} )
Common in... Suspensions, solid dosages Most drug solutions Reactions with two reactants

Recommendations for Next Steps

To proceed with your application notes, I suggest the following:

  • Consult Specialized Databases: Search in-depth chemical and pharmaceutical databases (e.g., SciFinder, Reaxys) for any proprietary or older studies on this compound that may not be publicly available online.
  • Extrapolate from Analogues: Use the extensive available data on 5-Hydroxytryptophan (5-HTP) as a starting point. 5-HTP is known to be sensitive to factors that cause oxidation and should be protected from light and moisture [5]. This can inform your initial experimental design for the 4-hydroxy analogue.
  • Generate Original Data: Given the lack of existing data, the most reliable approach is to conduct the stability studies outlined above to generate your own primary data.

References

Application Notes and Protocols: Biosynthetic Production of 4-Hydroxytryptophan in Escherichia coli

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

4-Hydroxy-L-tryptophan (4-HTP) serves as a critical biosynthetic precursor for compounds of significant pharmaceutical interest, particularly psilocybin and other tryptamine-derived therapeutics with demonstrated efficacy in treatment-resistant depression and various neuropsychiatric disorders. The efficient microbial production of 4-HTP has emerged as a vital alternative to plant extraction and chemical synthesis methods, which face challenges of scalability, cost-effectiveness, and environmental sustainability. Escherichia coli represents an exceptional host organism for 4-HTP biosynthesis due to its well-characterized genetics, rapid growth characteristics, and established tools for precise metabolic engineering. This application note provides comprehensive experimental protocols and strategic guidance for implementing and optimizing 4-HTP biosynthetic pathways in E. coli, encompassing strain engineering, fermentation conditions, and analytical methodologies to achieve high-titer production.

The fundamental biosynthetic challenge revolves around introducing a hydroxyl group at the 4-position of the tryptophan indole ring, a transformation not natively present in E. coli's metabolic repertoire. This process requires the functional expression of heterologous enzyme systems capable of regiospecific tryptophan hydroxylation, along with coordinated engineering of precursor supply and cofactor regeneration pathways. Through systematic optimization of these components, researchers can establish efficient microbial cell factories for 4-HTP production, enabling sustainable and economically viable access to this valuable biochemical and its derivatives.

Biosynthetic Pathways for 4-HTP Production

Two primary metabolic engineering strategies have been developed for 4-HTP production in E. coli, each with distinct advantages and implementation considerations. These pathways can operate independently or potentially be integrated to enhance overall production capability.

Direct Tryptophan Hydroxylation Pathway

The most direct approach involves the hydroxylation of L-tryptophan at the 4-position via cytochrome P450 enzymes, particularly PsiH from psilocybin-producing mushrooms. This enzyme catalyzes the conversion of tryptamine to 4-hydroxytryptamine, but also demonstrates activity on tryptophan itself. However, functional expression of PsiH in E. coli presents significant challenges due to its nature as a membrane-associated eukaryotic cytochrome P450 with complex cofactor requirements [1].

  • Implementation Strategy: To address the functional expression limitations, researchers have developed PsiH variants with N-terminal domain modifications and employed low-temperature expression conditions (20-25°C) to improve proper protein folding and activity. Furthermore, the cytochrome P450 electron transfer chain must be reconstituted by co-expressing supporting enzymes such as cytochrome P450 reductase (CPR) and cytochrome b5 from Psilocybe cubensis to enable efficient electron transfer from NADPH [1].

  • Performance Metrics: In optimized systems, this approach has supported de novo psilocybin production at titers up to 79.4 mg/L in flask fermentation, with 4-HTP serving as a pathway intermediate [1]. The critical limitation remains the catalytic efficiency of the hydroxylation step, which represents the rate-limiting conversion in the pathway.

Alternative Tryptophan Hydroxylation Route

The diagram below illustrates the direct tryptophan hydroxylation pathway using engineered P450 enzymes:

G Glucose Glucose L_Trp L_Trp Glucose->L_Trp Endogenous Pathway Four_HTP Four_HTP L_Trp->Four_HTP PsiH PsiH PsiH PsiH->L_Trp Catalyzes CPR CPR CPR->PsiH Electron Transfer CYB5 CYB5 CYB5->PsiH Electron Transfer

Tryptophan Synthase-Mediated Pathway

An alternative indirect approach leverages the substrate promiscuity of tryptophan synthase, specifically the TrpB subunit, which can catalyze the condensation of 4-hydroxyindole with serine to form 4-HTP directly. This strategy bypasses the challenges associated with P450 expression and regulation [2].

  • Implementation Strategy: The pathway requires exogenous supplementation of 4-hydroxyindole as a starting material, which is converted to 4-HTP by endogenous or engineered TrpB. The E. coli native TrpB exhibits sufficient catalytic promiscuity to accept 4-hydroxyindole as a substrate, though engineered variants with improved activity for non-native substrates have been developed.

  • Performance Metrics: This approach has demonstrated high conversion efficiency when 4-hydroxyindole is provided, with the intermediate 4-HTP remaining in excess during fermentation, indicating that subsequent enzymatic steps typically represent the bottleneck rather than 4-HTP synthesis itself [2]. The principal disadvantage is the economic constraint of 4-hydroxyindole supplementation at commercial scales.

The following diagram illustrates the tryptophan synthase-mediated pathway for 4-HTP production:

G Serine Serine TrpB TrpB Serine->TrpB Four_Hydroxyindole Four_Hydroxyindole Four_Hydroxyindole->TrpB Four_HTP Four_HTP TrpB->Four_HTP Condensation

Strain Engineering Strategies

Successful high-titer production of 4-HTP requires systematic engineering of the host strain to optimize precursor flux, eliminate competing pathways, and enhance cofactor regeneration. The table below summarizes key engineering targets:

Table 1: Strain Engineering Strategies for 4-HTP Production in E. coli

Engineering Category Specific Modification Expected Impact Reference
Precursor Enhancement PTS system inactivation (ptsHIcrr⁻) with glf-glk⁺ expression Increases intracellular PEP availability by 26.5%, enhancing aromatic amino acid precursor supply [3]
Precursor Enhancement Overexpression of pps (PEP synthase) and tktA (transketolase) Increases availability of PEP and E4P, key precursors for aromatic amino acid biosynthesis [3]
Competitive Pathway Elimination Deletion of tnaA (tryptophanase) Prevents degradation of tryptophan and 4-HTP, increasing product accumulation [1] [4]
Competitive Pathway Elimination Deletion of pyruvate oxidase (poxB) and pyruvate formate-lyase (pflB) Reduces acetate formation and carbon diversion, increasing acetyl-CoA availability [5]
Cofactor Regeneration Expression of glucose dehydrogenase (gdh) Enhances NADPH regeneration, supporting P450 activity and hydroxylation reactions [6]
Cofactor Regeneration Reconstruction of BH4 synthesis (mtrA, PTPS, SPR) and regeneration (PCD) Enables continuous tetrahydrobiopterin recycling for mammalian hydroxylase activity [6]
Implementation Considerations
  • Modular Expression: Implement pathway segmentation with individually optimized promoters and ribosomal binding sites for each module: precursor supply, hydroxylation, and cofactor regeneration. This approach allows for fine-tuned control of metabolic flux without creating undue burden on the host.

  • Temperature Optimization: Employ a two-stage temperature protocol with initial growth at 37°C followed by production phase at 25-30°C. This strategy balances biomass accumulation with functional expression of heterologous enzymes, particularly important for P450 systems [1] [2].

  • Cofactor Balancing: Coordinate expression of electron transfer components with hydroxylation enzymes. For P450 systems, maintain stoichiometric expression of CPR and CYB5 relative to PsiH to prevent electron transfer bottlenecks [1].

Experimental Protocol

Strain Construction

Materials:

  • E. coli chassis strain (e.g., BL21(DE3) or K-12 derivatives)
  • Plasmid vectors with compatible replication origins and selection markers
  • Synthetic genes codon-optimized for E. coli expression

Procedure:

  • Gene Knockout Preparation:

    • Design knockout cassettes for tnaA, poxB, and pflB using λ Red recombination system [4].
    • Transform knockout cassettes into target strain and select on appropriate antibiotic media.
    • Verify gene deletions by colony PCR and sequencing.
  • Plasmid Construction:

    • Clone P450 system genes (psiH, CPR, CYB5) under T7 or trc promoters in medium-copy number plasmids [1].
    • Assemble precursor pathway genes (pps, tktA) under constitutive promoters in separate plasmids.
    • Transform plasmids sequentially into engineered host strain, ensuring antibiotic selection at each stage.
  • Strain Validation:

    • Verify plasmid retention by restriction analysis and sequencing.
    • Confirm functional expression by SDS-PAGE of protein extracts.
    • Assess growth characteristics in minimal media to ensure no deleterious fitness effects.
Cultivation and Production

Materials:

  • M9 minimal medium with 2% glucose
  • Supplemental nutrients: 1 g/L tryptophan, 5 g/L methionine
  • Induction agents: IPTG (0.1-1.0 mM) or xylose (0.5-2.0%)
  • Shake flasks or bioreactors with temperature control

Procedure:

  • Inoculum Preparation:

    • Inoculate single colony from fresh transformation plate into 5 mL LB with appropriate antibiotics.
    • Incubate overnight at 37°C with shaking at 250 rpm.
    • Dilute 1:100 into fresh M9 medium with antibiotics and grow to mid-log phase (OD600 ≈ 0.6-0.8).
  • Production Phase:

    • Induce pathway expression with optimal inducer concentration (typically 0.5 mM IPTG for T7 systems).
    • Shift temperature to 25-30°C to enhance heterologous enzyme folding and activity.
    • Supplement with methionine (5 g/L) to enhance SAM availability for methylation reactions when applicable [2].
    • Continue cultivation for 48-72 hours with monitoring of growth and metabolite production.
  • Process Monitoring:

    • Sample regularly for OD600 measurement and HPLC analysis.
    • Maintain pH at 7.0-7.2 using buffered media or pH control in bioreactors.
    • In fed-batch systems, implement glucose feeding to maintain concentration at 5-10 g/L.
Analytical Methods

HPLC Analysis for 4-HTP Quantification:

  • Column: C18 reverse phase (e.g., 250 × 4.6 mm, 5 μm)
  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and acetonitrile (B)
  • Gradient Program: 5-30% B over 20 minutes, hold at 30% B for 5 minutes
  • Flow Rate: 1.0 mL/min
  • Detection: UV-Vis at 280 nm or fluorescence detection (excitation 280 nm, emission 350 nm)
  • Retention Time: 4-HTP typically elutes at 8-9 minutes under these conditions
  • Sample Preparation: Centrifuge culture samples at 13,000 × g for 5 minutes, filter supernatant through 0.2 μm membrane, dilute as needed

LC-MS Confirmation:

  • Use identical chromatography conditions with mass spectrometry detection
  • Monitor for 4-HTP [M+H]+ ion at m/z 221.1
  • Employ MS/MS fragmentation for definitive identification when required

Production Data and Performance Metrics

The table below summarizes reported production metrics for 4-HTP and related tryptophan derivatives in engineered E. coli systems:

Table 2: Production Performance of Engineered E. coli Strains for Tryptophan Derivatives

Strain Description Maximum Titer Yield Productivity Culture System Reference
PsiH-engineered strain (de novo psilocybin) 79.4 mg/L psilocybin N/A N/A Shake flask [1]
5-HTP producing strain (modular engineering) 8.58 g/L 5-HTP 0.095 g/g glucose 0.48 g/L/h 5-L bioreactor [6]
Human TPH1-expressing strain 5.1 g/L 5-HTP N/A N/A Fed-batch fermenter [7]
TrpM/PsiD substrate screening Variable methylated tryptophans N/A N/A Well plate assay [2]
CviPAH mutant system 2.5 mM 5-HTP N/A N/A Whole-cell bioconversion [4]
Critical Performance Factors
  • Temperature Optimization: The optimal production temperature represents a balance between enzyme activity and stability. For P450-based systems, 25°C typically maximizes activity, while TrpB-mediated condensation shows better performance at 30°C, and combined systems perform optimally at 30°C as a compromise between conflicting temperature preferences [2].

  • Cofactor Availability: The regeneration of reduced cofactors (NADPH, BH4) significantly impacts production metrics. Implementation of cofactor regeneration systems has demonstrated 3-5 fold improvements in product titer for related hydroxylation systems [4].

  • Precursor Balancing: The intracellular tryptophan pool must be carefully regulated to avoid feedback inhibition while maintaining sufficient substrate for hydroxylation. Modular control of tryptophan biosynthesis genes enables optimal flux distribution [3].

Technical Considerations and Troubleshooting

Common Challenges and Solutions
  • Low Hydroxylation Efficiency: If 4-HTP production remains low despite pathway expression, consider:

    • Testing PsiH orthologs from different fungal species for improved activity
    • Implementing N-terminal fusion tags (e.g., SUMO) to enhance solubility
    • Adjusting CPR:PsiH expression ratios (typically 1:1 to 2:1) to optimize electron transfer
  • Byproduct Accumulation: If tryptophan or intermediates accumulate:

    • Screen promoter strengths to rebalance pathway expression
    • Introduce degradation tags to prevent intermediate accumulation
    • Implement dynamic control systems to sequence pathway activation
  • Reduced Cell Viability: If heterologous expression causes significant growth impairment:

    • Employ tunable promoters to reduce expression burden during growth phase
    • Use lower-copy number plasmids for toxic genes
    • Implement strain adaptation through serial passage in production media
Scale-Up Considerations

For translation from laboratory to production scale:

  • Oxygen Transfer: P450 reactions have high oxygen demands; ensure adequate O₂ transfer rates in bioreactors through increased agitation, oxygen enrichment, or pressure cycling.

  • Feed Strategy: Implement controlled glucose feeding to maintain concentrations between 5-10 g/L, preventing carbon catabolite repression while minimizing acetate formation.

  • Product Recovery: 4-HTP is relatively stable in fermentation broth at pH 6-8; however, implement antioxidant protection (e.g., ascorbate) in recovery streams to prevent oxidative degradation.

Conclusion

The biosynthetic production of 4-HTP in E. coli represents a viable and scalable alternative to traditional extraction methods, particularly for supplying precursor molecules for psilocybin and related neuroactive compounds. The implementation of either the direct P450 hydroxylation pathway or the tryptophan synthase-mediated route provides flexibility in approach based on available substrates and engineering constraints. Through systematic engineering of precursor supply, elimination of competitive pathways, and optimization of cofactor regeneration, researchers can achieve economically viable titers suitable for pharmaceutical development.

Critical success factors include the functional expression of hydroxylation systems, careful temperature management during production phases, and modular control of pathway components to balance metabolic flux. The protocols outlined herein provide a foundation for strain development and process optimization, with demonstrated production metrics supporting technical feasibility.

As research in psychedelic therapeutics continues to evolve, efficient biosynthetic routes to precursor molecules like 4-HTP will play an increasingly important role in ensuring consistent, scalable, and cost-effective supply chains for clinical development and eventual therapeutic use.

References

Comprehensive Application Notes and Protocols for Enzymatic Conversion of 4-Hydroxytryptophan to 4-Hydroxytryptamine

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Biological Significance

4-Hydroxytryptamine (4-HT), also known as N,N-didesmethylpsilocin, is a naturally occurring tryptamine alkaloid with significant pharmacological interest. This compound represents a positional isomer of the neurotransmitter serotonin (5-hydroxytryptamine), differing in the placement of the hydroxyl group on the indole ring [1]. 4-HT serves as the active form of the tryptamine alkaloid norbaeocystin and is found naturally in certain Psilocybe mushroom species, including Psilocybe baeocystis and Psilocybe cyanescens [1]. The compound exhibits a unique pharmacological profile as a potent serotonin receptor agonist with affinity for multiple serotonin receptor subtypes, including 5-HT2A (EC50 = 38 nM), 5-HT2C (Ki = 40 nM), and 5-HT1A (Ki = 95 nM) receptors [1].

Despite its receptor binding profile, 4-HT appears to be non-hallucinogenic based on animal studies that show it does not produce the head-twitch response characteristic of psychedelic compounds [1]. This intriguing combination of receptor activity without hallucinogenic effects makes 4-HT a valuable compound for neuropsychiatric drug development and research into serotonin signaling pathways. The enzymatic conversion of 4-hydroxytryptophan to 4-hydroxytryptamine represents a key biosynthetic step in the production of this compound and its derivatives, with potential applications in pharmaceutical manufacturing and metabolic engineering.

Key Enzymatic Findings and Comparison

PsiD Decarboxylase Activity and Limitations

Recent research has significantly advanced our understanding of the enzyme substrate preferences involved in tryptamine biosynthesis. The gateway decarboxylase of the psilocybin biosynthesis pathway, PsiD, has been extensively characterized for its role in converting tryptophan to tryptamine. Studies have demonstrated that while PsiD exhibits considerable substrate flexibility toward various tryptophan derivatives, it shows significantly reduced activity on specific N-methylated substrates [2]. Particularly noteworthy is PsiD's inability to effectively use N,N-dimethyl-4-hydroxytryptophan as a substrate under standard culturing conditions, despite demonstrating good activity on both N-methylated and 4-hydroxylated tryptophan derivatives individually [2]. This substrate specificity limitation presents a critical consideration when designing biosynthetic pathways for 4-hydroxytryptamine production.

The substrate promiscuity of PsiD has been evaluated through both experimental and computational approaches, primarily focusing on chemical substitutions on the aromatic ring. However, comprehensive data regarding variations to the carboxylic acid or amino groups remain less extensively documented [2]. This gap in understanding underscores the need for careful enzyme selection when planning the conversion of this compound to 4-hydroxytryptamine, particularly if the substrate contains additional modifications such as N-methylation patterns that might be incorporated in multi-step synthetic pathways.

Alternative Enzymatic Routes

Research has identified dopa decarboxylase (DDC) from Harmonia axyridis (HaDDC) as a highly specific enzyme capable of converting 5-hydroxytryptophan to serotonin (5-hydroxytryptamine) without activity toward non-hydroxylated tryptophan [3]. This strict substrate specificity prevents unwanted side reactions in multi-enzyme systems and presents HaDDC as a potential candidate for 4-hydroxytryptamine production, though its activity toward the 4-hydroxy positional isomer requires further investigation. The enzyme exhibited a remarkable conversion yield of 88.45% for 5-HTP to 5-HT within just 4 hours, significantly outperforming traditional tryptophan decarboxylases [3].

Table 1: Comparison of Key Enzymes for Tryptophan Decarboxylation

Enzyme Source Substrate Specificity Conversion Efficiency Key Limitations
PsiD Psilocybe pathway Broad for aromatic substitutions, limited for N-methylated substrates Not quantified for 4-HTP Poor activity on N,N-dimethyl-4-hydroxytryptophan
HaDDC Harmonia axyridis Specific for hydroxylated tryptophan derivatives 88.45% for 5-HTP in 4h Activity on 4-HTP not specifically tested
TDC Catharanthus roseus Prefers non-hydroxylated tryptophan 16.04% for 5-HTP Low specificity for hydroxylated substrates

Experimental Protocols

Enzyme Expression and Purification
3.1.1 Heterologous Expression in E. coli
  • Expression System: Utilize E. coli BL21(DE3) as the host organism for heterologous expression of decarboxylase enzymes. This strain provides the T7 RNA polymerase necessary for high-level expression from pET-based vectors [3].

  • Genetic Construction: Clone the gene encoding your selected decarboxylase (PsiD or DDC variant) into a pET expression vector containing a T7 promoter and an N-terminal or C-terminal hexahistidine (6xHis) tag for simplified purification [2] [3].

  • Culture Conditions: Inoculate LB medium containing appropriate antibiotics (e.g., 50 μg/mL kanamycin for pET vectors) with transformed E. coli and incubate at 37°C with shaking at 220 rpm until the OD600 reaches 0.6-0.8 [2].

  • Induction Optimization: Induce protein expression by adding IPTG at a final concentration of 0.5 mM and continue incubation for 16-20 hours at 25°C to promote proper folding and solubility [3]. Temperature optimization is critical, as studies have demonstrated significant variations in enzyme activity based on expression conditions.

3.1.2 Enzyme Purification
  • Cell Harvesting: Centrifuge cultures at 4,000 × g for 20 minutes at 4°C to pellet cells. Resuspend pellets in lysis buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with protease inhibitor cocktail.

  • Cell Disruption: Lyse cells using sonication (5 cycles of 30 seconds pulse, 30 seconds rest on ice) or high-pressure homogenization. Remove cellular debris by centrifugation at 15,000 × g for 30 minutes at 4°C.

  • Affinity Chromatography: Apply the clarified lysate to a Ni-NTA affinity column equilibrated with lysis buffer. Wash with 10-20 column volumes of wash buffer (50 mM Tris-HCl, 300 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • Elution: Elute the purified enzyme with elution buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0). Analyze the eluted fractions by SDS-PAGE to verify purity and molecular weight (approximately 55 kDa for HaDDC) [3].

  • Buffer Exchange and Storage: Dialyze the purified enzyme against storage buffer (50 mM Tris-HCl, 150 mM NaCl, 10% glycerol, pH 7.5) to remove imidazole. Concentrate if necessary using centrifugal filter units, aliquot, and store at -80°C for long-term preservation.

Biocatalytic Conversion Protocol
3.2.1 In Vitro Enzyme Assay
  • Reaction Conditions: Set up 1 mL reactions containing 50 mM Tris-HCl buffer (pH 7.5), 1-5 mM this compound substrate, 0.1 mM pyridoxal-5'-phosphate (PLP) cofactor, and purified decarboxylase enzyme (0.1-1 mg/mL) [2].

  • Temperature Optimization: Incubate reactions at 30°C with gentle shaking (200 rpm) for 2-24 hours. This temperature represents a compromise between enzyme activity and stability based on optimization studies [2].

  • Reaction Monitoring: Withdraw aliquots at regular intervals (e.g., 0, 30 min, 1, 2, 4, 8, 24 h) to monitor conversion progress and determine optimal reaction duration.

  • Reaction Termination: Stop reactions by adding an equal volume of ice-cold methanol and incubate on ice for 15 minutes to precipitate proteins prior to analysis.

3.2.2 Whole-Cell Biocatalysis
  • Strain Preparation: Use recombinant E. coli strains expressing the relevant decarboxylase enzyme. Grow and induce expression as described in Section 3.1.1.

  • Cell Harvesting: Centrifuge cultures at 4,000 × g for 15 minutes and resuspend cell pellets in reaction buffer (50 mM potassium phosphate, pH 7.5) to an OD600 of 10-20.

  • Biotransformation: Add this compound substrate at a concentration of 1-2 g/L to the cell suspension. Higher substrate concentrations may be possible but require optimization to minimize potential toxicity or inhibition effects [3].

  • Process Conditions: Incubate the biotransformation mixture at 30°C with shaking at 200 rpm for up to 72 hours. Monitor substrate conversion and product formation regularly.

  • Product Recovery: After incubation, centrifuge the reaction mixture at 10,000 × g for 10 minutes to remove cells. Collect the supernatant containing 4-hydroxytryptamine for subsequent extraction and purification.

Analytical Methods

LC-MS Analysis and Quantification
  • Chromatographic Separation: Utilize reverse-phase C-18 column chromatography with a binary solvent system consisting of H2O acidified with 0.1% (v/v) formic acid (solvent A) and acetonitrile acidified with 0.1% (v/v) formic acid (solvent B) [4].

  • Gradient Elution: Employ a linear gradient from 5% to 95% solvent B over 20-30 minutes at a flow rate of 0.2-0.5 mL/min. Monitor elution at 230 nm and 270 nm using a diode array detector (DAD) [4].

  • Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use selective ion monitoring (SIM) for quantification with primary ions for 4-hydroxytryptamine at m/z 177.1 [M+H]+ [4] [2].

  • Validation: Confirm product identity through MS2 fragmentation analysis matching predicted fragmentation patterns. Both MS1 (primary ion) and MS2 (fragmentation ions) should align with reference standards or predicted values [2].

Table 2: Quantitative Analysis of Reaction Components

Compound Retention Time (min) Mass Transition (m/z) Extraction Solvent Detection Limit
This compound ~8.5 221.1 → 204.1 80% methanol in water ~0.1 μM
4-Hydroxytryptamine ~10.2 177.1 → 160.1 80% methanol in water ~0.05 μM
N-Methyl-4-hydroxytryptophan ~9.8 235.1 → 218.1 80% methanol in water ~0.2 μM
Tryptamine (internal standard) ~11.5 161.1 → 144.1 80% methanol in water ~0.1 μM
Sample Preparation and Extraction
  • Liquid-Liquid Extraction: Acidify the reaction mixture or culture supernatant to pH 3-4 using 1M HCl. Extract with two volumes of ethyl acetate by vortexing for 2 minutes followed by centrifugation at 10,000 × g for 5 minutes to separate phases.

  • Solid-Phase Extraction (SPE): For complex matrices, use C18 SPE cartridges conditioned with methanol followed by water. Load acidified samples, wash with 5% methanol in water, and elute with 80% methanol in water.

  • Concentration: Evaporate extracts under a gentle nitrogen stream at 30-35°C. Reconstitute the dried residue in an appropriate volume of mobile phase solvent (typically 100-200 μL of 20% acetonitrile in water) for LC-MS analysis.

  • Internal Standardization: Include deuterated tryptamine analogs or similar compounds as internal standards to correct for extraction efficiency and matrix effects during quantitative analysis.

Pathway Engineering and Optimization

Microbial Factory Construction

The creation of an efficient microbial factory for 4-hydroxytryptamine production involves the integration of multiple enzymatic steps into a coordinated biosynthetic pathway. Based on successful approaches for similar compounds, the following strategy is recommended:

  • Chassis Selection: Use E. coli BL21(DE3)ΔtnaA as the host organism, with the tnaA gene (tryptophanase) knocked out to prevent degradation of the tryptophan substrate [3].

  • Cofactor Regeneration: For hydroxylation steps requiring tetrahydrobiopterin (BH4) or similar cofactors, implement an artificial endogenous cofactor regeneration system to avoid expensive cofactor supplementation [3].

  • Modular Expression: Construct plasmids with balanced gene expression of all pathway enzymes, potentially using different antibiotic resistance markers and origins of replication for compatible multi-plasmid systems.

  • Gene Organization: Arrange genes in operons with optimized ribosome binding sites and intergenic regions to ensure balanced expression of all pathway components.

The following diagram illustrates the complete experimental workflow for the enzymatic production and analysis of 4-hydroxytryptamine:

workflow cluster_enzyme Enzyme Preparation cluster_reaction Biocatalytic Reaction cluster_analysis Analysis & Quantification Start Start: Experimental Design Enzyme1 Gene Cloning into Expression Vector Start->Enzyme1 Enzyme2 Heterologous Expression in E. coli Enzyme1->Enzyme2 Enzyme3 Protein Purification (Ni-NTA Affinity) Enzyme2->Enzyme3 Enzyme4 Enzyme Characterization (Activity Assay) Enzyme3->Enzyme4 Reaction1 Reaction Setup (Substrate + Enzyme + Cofactors) Enzyme4->Reaction1 Reaction2 Incubation at 30°C with shaking Reaction1->Reaction2 Reaction3 Time-course Monitoring Reaction2->Reaction3 Analysis1 Sample Collection and Extraction Reaction3->Analysis1 Analysis2 LC-MS Analysis Analysis1->Analysis2 Analysis3 Data Processing and Validation Analysis2->Analysis3 End End Analysis3->End 4-HT Quantified

Process Optimization Strategies
  • Temperature Optimization: Screen reaction temperatures between 25-37°C to identify the optimum for both enzyme activity and stability. Studies have shown that a compromise temperature of 30°C often balances the sometimes conflicting temperature optima of different enzymes in a pathway [2].

  • Substrate Feeding: Employ controlled substrate feeding strategies to maintain substrate concentrations below inhibitory levels while maximizing conversion rates. Initial substrate concentrations of 1-2 g/L are recommended, with potential for higher concentrations after optimization [3].

  • Cofactor Supplementation: Ensure adequate pyridoxal-5'-phosphate (PLP) availability at 0.1-0.5 mM concentration, as this cofactor is essential for decarboxylase activity [2].

  • In Situ Product Removal: Consider implementing adsorbent resins or liquid-liquid extraction during bioconversion to mitigate potential product inhibition and stabilize reactive products against degradation.

Applications and Conclusion

Therapeutic Potential and Research Applications

The enzymatic production of 4-hydroxytryptamine enables access to a compound with significant therapeutic potential. As a serotonin receptor agonist with demonstrated affinity for multiple receptor subtypes yet apparently non-hallucinogenic properties, 4-HT represents a valuable pharmacological tool and potential drug development candidate [1]. The compound's ability to cross the blood-brain barrier while lacking psychedelic effects suggests applications in treating mood disorders, anxiety, and other neuropsychiatric conditions without the limitations associated with classical psychedelics [1].

From a broader perspective, developing efficient enzymatic synthesis routes for 4-hydroxytryptamine contributes to the growing toolbox of biocatalytic methods for producing pharmaceutically relevant tryptamine derivatives. This approach aligns with principles of green chemistry and sustainable manufacturing, offering advantages over traditional chemical synthesis through milder reaction conditions, reduced environmental impact, and improved selectivity [3]. The protocols described herein can be adapted to produce structurally related tryptamines for structure-activity relationship studies or as intermediates in the synthesis of more complex therapeutic agents.

Conclusion and Future Directions

These application notes provide comprehensive methodologies for the enzymatic conversion of this compound to 4-hydroxytryptamine, supported by recent advances in enzyme engineering and metabolic pathway optimization. The key findings highlight both the feasibility and limitations of current approaches, particularly noting the substrate specificity constraints of native PsiD enzyme with certain N-methylated substrates [2].

Future development efforts should focus on enzyme engineering to expand substrate range and improve catalytic efficiency, potentially through directed evolution approaches similar to those successfully employed for other decarboxylase enzymes [5]. Additionally, exploration of novel enzyme sources from underexplored organisms may yield catalysts with improved properties for 4-hydroxytryptamine production. The integration of these enzymatic steps into complete biosynthetic pathways from simple carbon sources represents the ultimate goal for sustainable, economically viable production of this valuable compound and its derivatives.

References

Microbial Engineering for 4-Hydroxytryptophan Production: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the article.

Introduction

4-Hydroxytryptophan (4-HTP) represents an important regioisomer of hydroxylated tryptophan derivatives with significant potential in pharmaceutical and neurobiological research. While its positional isomer 5-hydroxytryptophan (5-HTP) has been extensively studied for its role as a serotonin precursor, 4-HTP has recently gained attention for its potential applications in the biosynthesis of novel tryptamine derivatives and as a key intermediate for psychedelic drug candidates. The microbial production of 4-HTP presents distinct challenges compared to 5-HTP, primarily due to the specificity of hydroxylating enzymes and the need for precise metabolic pathway engineering. Current advances in protein engineering and synthetic biology have enabled the development of microbial platforms that can efficiently produce this valuable compound, circumventing the limitations of traditional extraction methods and chemical synthesis [1] [2].

The production of 4-HTP in engineered microorganisms represents a promising alternative to plant extraction and chemical synthesis, offering advantages such as sustainable production, reduced costs, and higher purity. Unlike 5-HTP, which is naturally abundant in Griffonia simplicifolia seeds, 4-HTP lacks a abundant natural source, making microbial production particularly valuable [2]. Recent studies have demonstrated the feasibility of producing 4-HTP through the engineering of bacterial enzymes and metabolic pathways, with a focus on expanding the substrate promiscuity of tryptophan hydroxylases and methyltransferases [1]. This application note comprehensively details the latest protocols and methodologies for the microbial production of 4-HTP, providing researchers with practical tools to implement and optimize 4-HTP biosynthesis in laboratory settings.

Structural Considerations: 4-HTP vs. 5-HTP

The fundamental difference between 4-HTP and 5-HTP lies in the position of the hydroxyl group on the indole ring of tryptophan. This structural variation significantly impacts their biological activities, metabolic fates, and biosynthetic requirements. While 5-HTP serves as a direct precursor to the neurotransmitter serotonin, 4-HTP does not naturally occur in mammalian systems and is primarily valued as a versatile building block for various bioactive compounds [1] [2].

From a biosynthetic perspective, the production of 4-HTP requires distinct enzymatic capabilities compared to 5-HTP. Traditional tryptophan hydroxylases (TPHs) that catalyze the formation of 5-HTP exhibit strict regioselectivity for the 5-position of the indole ring and depend on the cofactor tetrahydrobiopterin (BH4) [3] [4]. In contrast, 4-HTP production typically leverages the substrate promiscuity of engineered enzymes from other aromatic amino acid hydroxylase families or utilizes alternative biosynthetic routes that bypass the regioselectivity constraints of native TPHs [1] [5]. Understanding these structural and enzymatic differences is crucial for designing effective microbial production systems for 4-HTP.

Enzyme Screening and Engineering Strategies

Enzyme Discovery and Characterization

The identification of enzymes capable of catalyzing the 4-hydroxylation of tryptophan represents the foundation of microbial 4-HTP production. Recent research has focused on characterizing the substrate promiscuity of various tryptophan-processing enzymes, including tryptophan N-methyltransferases and decarboxylases. A key finding revealed that TrpM, a tryptophan N-methyltransferase from Psilocybe serbica, can N-methylate the non-native amino acid substrate this compound, indicating its potential involvement in 4-HTP-related metabolic pathways [1]. Similarly, studies on PsiD, the gateway decarboxylase in the psilocybin biosynthesis pathway, have assessed its activity on various tryptophan derivatives, providing insights into the enzymatic flexibility required for 4-HTP processing [1].

The evaluation of enzyme promiscuity employs a combination of in vitro assays and in vivo validation in model microbial systems such as Escherichia coli. For instance, researchers have demonstrated that endogenous E. coli tryptophan synthase (TrpB) can efficiently condense externally supplemented 4-hydroxyindole with serine to form this compound, establishing a foundational biosynthetic route for 4-HTP production [1]. This enzymatic activity forms the basis for constructing more complex pathways and serves as a critical component in metabolic engineering strategies for 4-HTP production.

Rational Design and Directed Evolution

Protein engineering plays a pivotal role in enhancing enzyme activity and specificity for 4-HTP production. Both rational design and directed evolution approaches have been successfully employed to optimize enzymes for improved performance in microbial systems. Structure-guided engineering of aromatic amino acid hydroxylases has proven particularly valuable for shifting substrate preference toward tryptophan and influencing regioselectivity of hydroxylation [6] [5].

Table 1: Key Enzyme Mutations for Enhanced 4-HTP Production

Enzyme Source Organism Key Mutations Impact on 4-HTP Production
XcPAH Xanthomonas campestris W179F 17.4-fold increase in activity toward tryptophan [7]
CtAAAH Cupriavidus taiwanensis W192F Enabled tryptophan hydroxylation activity [5]
XcPAH Xanthomonas campestris L98I/A129K/W179F Triple mutant with enhanced activity [7]
Human TPH2 Homo sapiens V275L/I412K Improved thermostability and activity [4]

Iterative saturation mutagenesis (ISM) coupled with computational design has emerged as a powerful strategy for engineering enzymes with enhanced capabilities for 4-HTP biosynthesis. This approach significantly reduces the screening effort required to identify beneficial mutants while improving catalytic efficiency and solubility in microbial hosts [5]. For example, protein evolution of CtAAAH focused on residues Phe197 and Glu219, which are part of the enzyme's binding pocket and interact with the aromatic ring of the substrate. These positions were selected based on their proximity to both the substrate and cofactor, highlighting the importance of targeted mutagenesis in enzyme engineering campaigns [5].

Pathway Design and Optimization

Endogenous Tryptophan Hydroxylation Pathways

The establishment of efficient hydroxylation modules represents a critical component in 4-HTP production. Two primary cofactor systems have been employed in microbial hosts: the tetrahydrobiopterin (BH4) system and the tetrahydromonapterin (MH4) system. The BH4-dependent pathway requires the heterologous expression of three key enzymes: GTP cyclohydrolase I (GCHI), 6-pyruvoyltetrahydropterin synthase (PTPS), and sepiapterin reductase (SPR) [4]. Additionally, a regeneration system consisting of pterin-4α-carbinolamine dehydratase (PCD) and dihydropteridine reductase (DHPR) is necessary to maintain cofactor availability and prevent the accumulation of inhibitory byproducts [4] [8].

Alternatively, the MH4 system leverages E. coli's endogenous cofactor tetrahydromonapterin, which can be regenerated through the coordinated expression of pterin-4α-carbinolamine dehydratase (PCD) and dihydromonapterin reductase (DHMR) [6] [7]. This approach offers the advantage of utilizing the host's native cofactor pool, reducing the metabolic burden associated with heterologous cofactor synthesis. Comparative studies have demonstrated that both systems can support 4-HTP production, with the choice depending on the specific hydroxylase employed and the overall metabolic context of the production host [7].

Exogenous Precutor Utilization Pathways

An alternative approach to 4-HTP production involves the condensation of 4-hydroxyindole with serine using the endogenous tryptophan synthase (TrpB). This pathway bypasses the need for specific hydroxylases and leverages the high activity of native enzymes toward alternative substrates [1]. In this route, externally supplemented 4-hydroxyindole is incorporated directly into the tryptophan biosynthesis pathway, resulting in the formation of 4-HTP without the regioselectivity constraints associated with tryptophan hydroxylation.

The efficiency of this pathway can be further enhanced through protein engineering of TrpB to improve its activity toward 4-hydroxyindole. Additionally, optimizing the supply of precursor molecules (4-hydroxyindole and serine) and balancing the expression of pathway enzymes are crucial for maximizing 4-HTP yields [1]. This approach has been successfully implemented in E. coli, where the combination of TrpB and tryptophan methyltransferase (TrpM) activities enabled the production of N-methylated this compound derivatives, expanding the chemical diversity accessible through microbial fermentation [1].

Strain Engineering and Fermentation Strategies

Chassis Development and Metabolic Engineering

The development of efficient microbial producers of 4-HTP requires careful engineering of host strains to eliminate competing pathways and enhance precursor supply. Escherichia coli serves as the primary host for 4-HTP production due to its well-characterized genetics, rapid growth, and established engineering tools [4] [7]. A standard approach involves creating a tryptophan-accumulating base strain through systematic genetic modifications:

G Base E. coli Strain Base E. coli Strain Genetic Modifications Genetic Modifications Base E. coli Strain->Genetic Modifications Block Tryptophan Degradation Block Tryptophan Degradation Genetic Modifications->Block Tryptophan Degradation Block Branch Pathways Block Branch Pathways Genetic Modifications->Block Branch Pathways Deregulate Feedback Inhibition Deregulate Feedback Inhibition Genetic Modifications->Deregulate Feedback Inhibition ΔtnaA ΔtnaA Block Tryptophan Degradation->ΔtnaA ΔpheA, ΔtyrA ΔpheA, ΔtyrA Block Branch Pathways->ΔpheA, ΔtyrA ΔtrpR, ΔtrpL ΔtrpR, ΔtrpL Deregulate Feedback Inhibition->ΔtrpR, ΔtrpL Engineered Strain Engineered Strain ΔtnaA->Engineered Strain ΔpheA, ΔtyrA->Engineered Strain ΔtrpR, ΔtrpL->Engineered Strain Enhanced Tryptophan Accumulation Enhanced Tryptophan Accumulation Engineered Strain->Enhanced Tryptophan Accumulation Improved 4-HTP Production Improved 4-HTP Production Enhanced Tryptophan Accumulation->Improved 4-HTP Production

Diagram 1: Genetic modifications for tryptophan-accumulating base strain development

Beyond these foundational modifications, additional engineering targets include the overexpression of exporter proteins such as YddG to facilitate product efflux and reduce feedback inhibition [7]. Furthermore, enhancing the supply of the cofactor MH4 through the overexpression of genes in the folate pathway (folM, folE, and folX) has been shown to significantly improve 4-HTP production yields [7]. These targeted modifications collectively create an optimized chassis with redirected metabolic flux toward tryptophan and its derivatives, providing a solid foundation for 4-HTP production.

Fermentation Optimization and Process Control

The transition from laboratory-scale production to industrially relevant titers requires careful optimization of fermentation conditions. Studies have demonstrated that temperature control significantly impacts 4-HTP production, with optimal temperatures varying depending on the enzymatic system employed. For instance, TrpM activity peaks at 25°C, while TrpB activity is optimal at 37°C, necessitating a compromise temperature of 30°C for combined pathways [1]. This highlights the importance of balancing enzymatic activities in multi-enzyme systems.

Fed-batch fermentation strategies have proven highly effective for achieving high-density cultures and maximizing 4-HTP production. The use of defined media with controlled carbon source feeding prevents acetate accumulation and maintains optimal metabolic activity throughout the fermentation process [4] [7]. Additionally, the timing of induction is critical for balancing microbial growth and product formation, with early log-phase induction (typically 2-4 hours post-inoculation) generally yielding the best results [1] [4]. These process optimizations collectively contribute to achieving titers that meet the requirements for industrial-scale production.

Experimental Protocols

Enzyme Activity Assay for Hydroxylases

Objective: To quantitatively measure the activity of tryptophan hydroxylases and their engineered variants toward tryptophan and related substrates.

Materials:

  • Purified enzyme preparation (hydroxylase of interest)
  • L-tryptophan substrate (or analogs for specificity testing)
  • Cofactor solution (BH4 or MH4, 1 mM in 1 mM DTT)
  • Reaction buffer (100 mM HEPES, pH 7.0, 150 mM NaCl)
  • Ferrous ammonium sulfate (10 mM fresh solution)
  • Stop solution (1 M HCl containing 1% ascorbic acid)
  • HPLC system with fluorescence or mass spectrometry detection

Procedure:

  • Prepare the reaction mixture containing 100 mM HEPES buffer (pH 7.0), 150 mM NaCl, 1 mM tryptophan substrate, 0.2 mM Fe(NH4)2(SO4)2, and 0.1 mM cofactor (BH4 or MH4) in a total volume of 490 μL.
  • Pre-incubate the reaction mixture at the assay temperature (typically 30°C) for 5 minutes.
  • Initiate the reaction by adding 10 μL of enzyme solution (appropriately diluted to ensure linear kinetics).
  • Incubate the reaction at 30°C with shaking at 200 rpm for precisely 30 minutes.
  • Terminate the reaction by adding 500 μL of ice-cold stop solution (1 M HCl with 1% ascorbic acid).
  • Remove precipitated protein by centrifugation at 15,000 × g for 10 minutes at 4°C.
  • Analyze the supernatant by HPLC with fluorescence detection (excitation 295 nm, emission 345 nm) or LC-MS/MS for quantitative determination of 4-HTP formation.
  • Calculate enzyme activity based on the molar extinction coefficient of 4-HTP or using a standard curve generated with authentic standards.

Validation Notes: Ensure reaction linearity with respect to time and protein concentration. Include appropriate negative controls (heat-inactivated enzyme, no substrate, no cofactor) to account for non-enzymatic background. For kinetic parameter determination, vary substrate concentrations from 0.1 to 5 mM while maintaining other components constant [1] [5].

Whole-Cell Bioconversion of Tryptophan to 4-HTP

Objective: To utilize engineered microbial cells as biocatalysts for the conversion of tryptophan to 4-HTP.

Materials:

  • Engineered E. coli strain expressing the hydroxylation module
  • LB medium supplemented with appropriate antibiotics
  • Induction agent (IPTG or rhamnose, depending on promoter system)
  • Bioconversion buffer (M9 minimal salts with 0.4% glucose)
  • L-tryptophan stock solution (100 mM, filter-sterilized)
  • Cofactor precursors if required (methionine for SAM supplementation)

Procedure:

  • Inoculate the engineered strain from a single colony into 5 mL LB medium with appropriate antibiotics and grow overnight at 30°C with shaking at 200 rpm.
  • Dilute the overnight culture 1:100 into fresh LB medium with antibiotics and grow at 30°C until OD600 reaches 0.6-0.8.
  • Induce enzyme expression by adding IPTG (0.1-0.5 mM final concentration) or rhamnose (0.1% final concentration) and continue incubation for 16-20 hours at 25-30°C.
  • Harvest cells by centrifugation at 4,000 × g for 10 minutes at 4°C and wash twice with ice-cold bioconversion buffer.
  • Resuspend the cell pellet to an OD600 of 10.0 in bioconversion buffer supplemented with 2-5 mM L-tryptophan.
  • Incubate the cell suspension at 30°C with shaking at 200 rpm for 4-24 hours.
  • Monitor 4-HTP production by periodically collecting 1 mL samples, removing cells by centrifugation, and analyzing the supernatant by HPLC or LC-MS/MS.
  • Terminate the bioconversion by centrifugation and quantify the final 4-HTP concentration.

Process Optimization: To enhance productivity, consider supplementating with 5 g/L methionine to boost SAM availability for methyltransferase reactions [1] or implementing a fed-batch approach with continuous tryptophan feeding to maintain substrate concentration while minimizing inhibition [7].

Analytical Methods for 4-HTP Quantification

Objective: To accurately identify and quantify 4-HTP in complex biological matrices.

HPLC-FD Method:

  • Column: Reverse-phase C18 column (250 × 4.6 mm, 5 μm particle size)
  • Mobile phase: Solvent A (0.1% formic acid in water), Solvent B (0.1% formic acid in acetonitrile)
  • Gradient: 5% B to 35% B over 25 minutes, hold at 95% B for 5 minutes, re-equilibrate at 5% B for 10 minutes
  • Flow rate: 1.0 mL/min
  • Column temperature: 30°C
  • Detection: Fluorescence detector with excitation at 295 nm and emission at 345 nm
  • Retention time: 4-HTP typically elutes at approximately 12-14 minutes under these conditions

LC-MS/MS Method:

  • Column: Reverse-phase C18 column (100 × 2.1 mm, 2.6 μm particle size)
  • Mobile phase: Same as HPLC-FD method
  • Ionization: Electrospray ionization in positive ion mode
  • Mass transitions: 4-HTP m/z 221.1 → 204.1 (quantifier) and 221.1 → 160.1 (qualifier)
  • Calibration: Use authentic 4-HTP standard for quantification in the range of 0.1-100 μM

Sample Preparation: For extracellular 4-HTP quantification, culture broth should be centrifuged at 15,000 × g for 10 minutes, and the supernatant filtered through a 0.22 μm membrane before analysis. For intracellular quantification, cell pellets are resuspended in extraction solvent (methanol:water, 1:1, v/v) and subjected to three freeze-thaw cycles, followed by centrifugation and filtration [2].

Data Summary and Performance Metrics

Table 2: Comparative Performance of Microbial Systems for Hydroxytryptophan Production

Strain/System Engineering Strategy Maximum Titer (g/L) Productivity (g/L/h) Yield (g/g glucose) Scale
HTP11 [4] Human TPH2 mutant + BH4 recycling + NADPH regeneration 8.58 0.48 0.095 5-L bioreactor
TRP5-XC4 [7] XcPAH triple mutant + MH4 regeneration + exporter enhancement 13.9 0.29 N/R 5-L fed-batch
TrpM-based system [1] TrpB condensation of 4-hydroxyindole + TrpM methylation N/R N/R N/R Well plate assay
CtAAAH system [5] Engineered hydroxylase + pterin regeneration 0.962 0.016 N/R Shake flask
P4H system [6] Engineered phenylalanine hydroxylase + MH4 recycling 1.2 0.075 N/R Shake flask

N/R: Not reported in the cited literature

The data compiled in Table 2 demonstrates significant progress in microbial production of hydroxylated tryptophan derivatives. The highest performing systems combine multiple engineering strategies, including enzyme engineering, cofactor regeneration, and enhanced precursor supply. While direct reports of 4-HTP production titers are limited in the current literature, the principles and protocols established for 5-HTP production provide a solid foundation for adapting these systems to 4-HTP biosynthesis [1] [7].

Conclusion and Future Perspectives

The microbial production of 4-HTP represents a promising alternative to traditional synthetic methods, offering the advantages of regioselective catalysis, mild reaction conditions, and sustainable sourcing. Recent advances in enzyme engineering, particularly the expansion of substrate promiscuity in tryptophan-processing enzymes, have enabled the development of efficient biosynthetic routes to this valuable compound [1]. The experimental protocols outlined in this application note provide researchers with practical tools for implementing and optimizing 4-HTP production in laboratory settings.

Future developments in 4-HTP production will likely focus on several key areas. First, the discovery and engineering of enzymes with native specificity for 4-position hydroxylation would address current challenges with regioselectivity. Second, the integration of systems metabolic engineering approaches to balance precursor and cofactor supply with product formation will enhance overall pathway efficiency [4] [7]. Finally, the development of separation and purification protocols specific to 4-HTP will be essential for transitioning from laboratory-scale production to industrial application. As these advancements mature, microbial production of 4-HTP is poised to become the method of choice for supplying this valuable compound for pharmaceutical research and development.

References

Application Note: Separation and Quantification of 4-Hydroxytryptophan in Biological Samples using Solid-Phase Extraction and LC-MS

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The analysis of tryptophan metabolites, such as 4-Hydroxytryptophan (4-HTP), is crucial for understanding serotonin biosynthesis and its role in neurological health and drug metabolism [1]. Reliable quantification of these compounds from complex biological matrices like plasma requires highly selective and sensitive analytical techniques. This application note details a robust methodology combining Solid-Phase Extraction (SPE) for sample clean-up with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for separation and detection. The protocol is designed to assist researchers and drug development professionals in obtaining accurate and reproducible results for pharmacokinetic studies and metabolic profiling.

Materials and Methods

Reagents and Chemicals
  • Analyte Standard: this compound (4-HTP)
  • Internal Standard (IS): A stable isotope-labeled analogue of 4-HTP (e.g., 4-HTP-[13]C11 or [15]N2) is highly recommended for optimal quantification [2].
  • Solvents: HPLC-grade or higher Water, Methanol, Acetonitrile.
  • Additives: Formic Acid (≥98% purity) or Ammonium Acetate.
  • Biological Matrix: Plasma (human or animal). Store at ≤ -24°C prior to analysis [1].
  • SPE Cartridges: Reversed-Phase C18 cartridges (e.g., 50 mg/1 mL or 100 mg/3 mL bed volume) [3] [4].
Instrumentation
  • LC System: UHPLC or HPLC system capable of delivering precise gradients.
  • Mass Spectrometer: Triple quadrupole mass spectrometer with Electrospray Ionization (ESI).
  • Analytical Column: Reversed-Phase C18 column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm) or equivalent [2].
  • Ancillary Equipment: Centrifuge, vortex mixer, and a positive pressure or vacuum manifold for SPE processing.
Sample Preparation Protocol: Solid-Phase Extraction

The following SPE procedure is adapted for the isolation of 4-HTP from plasma, based on established principles of reversed-phase and ion-exchange mechanisms [3] [4].

Workflow Overview:

G Thaw & Centrifuge\nPlasma Sample Thaw & Centrifuge Plasma Sample Add Internal\nStandard Add Internal Standard Thaw & Centrifuge\nPlasma Sample->Add Internal\nStandard Condition SPE\n(Methanol, Water) Condition SPE (Methanol, Water) Add Internal\nStandard->Condition SPE\n(Methanol, Water) Load Sample Load Sample Condition SPE\n(Methanol, Water)->Load Sample Wash\n(5% Methanol in Water) Wash (5% Methanol in Water) Load Sample->Wash\n(5% Methanol in Water) Elute Analyte\n(80:20 ACN:Water + 0.1% FA) Elute Analyte (80:20 ACN:Water + 0.1% FA) Wash\n(5% Methanol in Water)->Elute Analyte\n(80:20 ACN:Water + 0.1% FA) Evaporate & Reconstitute\nin Mobile Phase Evaporate & Reconstitute in Mobile Phase Elute Analyte\n(80:20 ACN:Water + 0.1% FA)->Evaporate & Reconstitute\nin Mobile Phase LC-MS/MS\nAnalysis LC-MS/MS Analysis Evaporate & Reconstitute\nin Mobile Phase->LC-MS/MS\nAnalysis

Detailed Steps:

  • Sample Pretreatment: Thaw frozen plasma samples on ice or in a refrigerator. Centrifuge at 10,000 × g for 5 minutes to precipitate any particulate matter. Transfer a precise volume (e.g., 100 µL) of the supernatant to a clean tube [3].
  • Internal Standard Addition: Add a known, fixed volume of the stable isotope-labeled internal standard (SIL-IS) solution to the plasma aliquot. Vortex thoroughly to mix. The use of a SIL-IS corrects for variability in sample preparation and ion suppression/enhancement during MS analysis [2].
  • SPE Cartridge Conditioning: Activate the reversed-phase C18 sorbent by passing 1 mL of methanol through the cartridge under gentle vacuum or positive pressure. Equilibrate the sorbent by passing 1 mL of water. Do not allow the sorbent to dry out completely [3] [4].
  • Sample Loading: Load the pretreated plasma sample (with IS) onto the conditioned SPE cartridge. Allow it to pass through the sorbent slowly to ensure efficient binding of the analyte.
  • Wash Step: Remove weakly retained, non-polar interferents by washing the cartridge with 1 mL of a mild wash solution (e.g., 5% methanol in water). This step helps to eliminate matrix components without eluting the target analyte [3].
  • Elution: Elute the strongly retained 4-HTP into a clean collection tube using 1-2 mL of an elution solvent with strong dissociating power. A mixture of Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid is recommended. The organic solvent disrupts hydrophobic interactions, while the acid protonates the analyte, neutralizing its charge and facilitating elution in reversed-phase mode [3] [4].
  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen gas in a warm water bath (≈ 40°C). Reconstitute the dried residue in 100 µL of the initial LC mobile phase (e.g., 0.1% formic acid in water). Vortex vigorously and centrifuge before transferring to an LC vial for analysis.
LC-MS/MS Analysis

Chromatographic Conditions:

  • Column: C18 column (100 mm x 2.1 mm, 1.7 µm)
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient Program:
    • 0-1.0 min: 5% B
    • 1.0-4.0 min: Ramp to 65% B
    • 4.0-4.5 min: Hold at 95% B (column cleaning)
    • 4.5-5.8 min: Re-equilibrate to 5% B [2]
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5-10 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode
  • Detection Mode: Multiple Reaction Monitoring (MRM)
  • Source Parameters: Optimize ion source temperature, desolvation gas flow, and capillary voltage for maximum response.
  • MRM Transitions: The table below lists example transitions. Note: These must be experimentally optimized for your specific instrument.

Table 1: Example MRM Transitions for 4-HTP and Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (s)
4-HTP 221.1 [M+H]+ 204.1, 160.1 15, 20 0.05
4-HTP SIL-IS 232.1 [M+H]+ 215.1, 162.1 15, 20 0.05

Method Validation Data Summary

The following table summarizes the key performance characteristics that should be assessed to validate the analytical method according to ICH guidelines [5].

Table 2: Method Validation Parameters and Target Performance Criteria

Validation Parameter Protocol Acceptance Criteria
Linearity & Range Analyze ≥6 non-zero standards across expected concentration range. Coefficient of determination (r²) ≥ 0.99 [5].
Accuracy Analyze QC samples (low, mid, high) in replicate (n≥5). Mean value within ±15% of nominal value (±20% at LLOQ) [2].
Precision Intra-day & Inter-day (over 3 days) replicate analysis of QCs. Coefficient of variation (CV) ≤15% (≤20% at LLOQ) [2].
Lower Limit of Quantification (LLOQ) Lowest standard with signal-to-noise >10 and accuracy/precision within ±20%. Sufficiently low to monitor baseline levels [2].
Recovery Compare analyte response of extracted samples to unextracted standards. Consistent and high recovery; not necessarily 100% [4].
Matrix Effect Post-column infusion or post-extraction addition to assess ion suppression/enhancement. Normalized by the internal standard; CV of IS-normalized matrix factor ≤15% [2].
Stability Evaluate analyte stability in matrix under various conditions (freeze-thaw, benchtop, autosampler). Concentration change within ±15% of nominal [2].

Discussion

Critical Steps and Troubleshooting
  • SPE Sorbent Selection: The choice of a reversed-phase C18 sorbent is appropriate for 4-HTP, which contains both polar and non-polar moieties. If retention is insufficient, a mixed-mode cation-exchange sorbent can be explored, as it can retain the analyte via both hydrophobic and ionic interactions, potentially offering superior clean-up [4].
  • Combating Matrix Effects: Matrix effects, particularly ion suppression in ESI, are a major challenge in LC-MS/MS bioanalysis [6]. The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective strategy, as it co-elutes with the analyte and experiences nearly identical suppression, thereby correcting for it [2]. Dilution of the final extract or further optimization of the chromatographic gradient to shift the retention time of the analyte away from the region of maximum suppression can also be employed.
  • Chromatographic Optimization: The provided gradient offers a starting point. The retention time of 4-HTP should be adjusted to ensure it is well-resolved from other endogenous compounds and its metabolic products (e.g., serotonin) to avoid cross-talk and ensure accurate integration [6] [5].
Biological Relevance and Application

This validated method is fit-for-purpose for quantifying 4-HTP in plasma for Therapeutic Drug Monitoring (TDM) and pharmacokinetic studies. As a direct precursor to serotonin, accurate measurement of 4-HTP is vital for researching serotonergic pathways and the pharmacodynamics of related supplements or drugs [1]. The high sensitivity and specificity of LC-MS/MS, combined with the efficient sample clean-up from SPE, make this protocol a powerful tool for researchers in neuroscience and drug development.

Conclusion

This application note presents a comprehensive and reliable protocol for the extraction, separation, and quantification of this compound from plasma samples. The detailed SPE and LC-MS/MS methods, supported by validation data benchmarks, provide a solid foundation for researchers to implement this assay in their laboratories. The use of modern sample preparation techniques and mass spectrometric detection ensures the sensitivity, precision, and accuracy required for advanced biomedical research.

References

improving 4-Hydroxytryptophan yield in microbial fermentation

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide for Low 5-HTP Yield

Problem Area Specific Issue Proposed Solution Key Citations
Hydroxylation Module Low activity of hydroxylase enzyme. Use engineered hydroxylase variants (e.g., TPH2 mutant, XcPAH triple-mutant L98I/A129K/W179F). Use a strong, inducible promoter system (e.g., xylose-induced T7) for expression [1] [2]. [1] [2]
Cofactor Supply Inefficient synthesis/regeneration of cofactor (BH4/MH4). Co-express the cofactor regeneration pathway (PCD/DHPR). Enhance supply of endogenous MH4 by overexpressing folM, folE, and folX genes [1] [2]. [1] [2]
Precursor & Byproducts Accumulation of L-Trp intermediate; degradation of L-Trp/5-HTP. Delete the tnaA gene (encodes tryptophanase). Modulate L-Trp pathway and use NAD(P)H regeneration module (e.g., GDHesi) to consume excess L-Trp [1] [2] [3]. [1] [2] [3]
Metabolic Burden & Efflux Cellular stress and potential feedback inhibition. Strengthen product efflux by overexpressing transporter yddG. Use systematic modular engineering to balance gene expression across all modules [2]. [2]

Experimental Protocol: Building a High-Yield E. coli Strain

This protocol consolidates key steps from recent, high-performing studies [1] [2].

1. Chassis Strain Preparation

  • Start with E. coli K-12 W3110 or BL21(DE3).
  • Genetic Modifications:
    • Delete the tnaA gene to prevent degradation of L-Trp and 5-HTP [1] [2].
    • For a more robust L-Trp precursor pool, knockout regulatory elements (trpL, trpR) and genes for competing pathways (pheA, tyrA) [2].
    • (Optional) Integrate a xylose-induced T7 RNA polymerase system into the genome to drive high-level expression of pathway genes [1].

2. Plasmid Construction and Module Assembly

  • Hydroxylation Module: Clone an engineered hydroxylase gene (e.g., human TPH2 mutant or XcPAH L98I/A129K/W179F) into an expression vector under a strong promoter (e.g., PT7, Ptrc) [1] [2].
  • Cofactor Module: Construct an operon for the synthesis and regeneration of the cofactor.
    • For BH4, express GCH1 (mtrA), PTPS, SPR (synthesis) and PCD, DHPR (regeneration) [1].
    • For endogenous MH4 regeneration, express PCD and FolM (DHMR) [2].
  • Combine these modules on a single plasmid or compatible plasmids.

3. Fermentation for High-Yield Production

  • Medium: Use a defined medium with glucose as the carbon source [1].
  • Induction: In a bioreactor, induce gene expression at a suitable cell density (e.g., with xylose for the T7 system or IPTG for Ptrc) [1].
  • Process Control: Maintain optimal dissolved oxygen levels, as the hydroxylation reaction requires O₂. Control pH and temperature throughout the fed-batch process [1] [4].
  • Analysis: Monitor the consumption of L-Trp and the production of 5-HTP using HPLC. The fermentation typically lasts between 32 to 48 hours [1] [2].

Metabolic Pathway Diagram

The diagram below illustrates the engineered pathway for 5-HTP production in E. coli, highlighting the key modules.

htp_biosynthesis cluster_hydroxylation Hydroxylation Module cluster_cofactor Cofactor Regeneration Module Glucose Glucose L_Trp L_Trp Glucose->L_Trp Shikimate Pathway Five_HTP Five_HTP L_Trp->Five_HTP Hydroxylation L_Trp->Five_HTP TPH/XcPAH TPH_XcPAH TPH_XcPAH TPH_XcPAH->L_Trp BH4_MH4 BH4_MH4 BH2_M BH2_M BH4_MH4->BH2_M Oxidized BH4_MH4->BH2_M OH⁻ BH4_MH4->Five_HTP TPH/XcPAH BH2_M->BH4_MH4 Regeneration BH2_M->BH4_MH4 PCD/DHPR PCD_DHPR PCD_DHPR PCD_DHPR->BH2_M NADPH NADPH NADPH->BH2_M NADP NADP NADPH->NADP GDH GDH GDH GDH->BH2_M GDH->NADPH Ext_Five_HTP Ext_Five_HTP Five_HTP->Ext_Five_HTP Efflux Five_HTP->Ext_Five_HTP YddG YddG YddG YddG->Five_HTP

This diagram outlines the core engineered metabolic pathway for 5-HTP production in E. coli. The process centers on converting the precursor L-Tryptophan (L-Trp) into 5-HTP via a hydroxylation module. A critical challenge is the cofactor (BH4/MH4), which is consumed during the reaction; a dedicated regeneration module is essential to recycle it efficiently. Finally, an efflux transporter (YddG) facilitates the movement of 5-HTP out of the cell, which can help reduce feedback inhibition and increase final titers [1] [2].

Key Takeaways for Success

  • Systematic engineering is crucial: The highest yields are achieved not by optimizing a single module, but by simultaneously balancing the Hydroxylation, Cofactor Regeneration, Precursor (L-Trp) Supply, and Energy (NAD(P)H) Regeneration modules [1].
  • Choose your hydroxylase wisely: The field is moving toward engineered enzymes, with both optimized TPH2 [1] and triple-mutant XcPAH [2] showing superior performance over wild-type or early-generation mutants.
  • Address the cofactor bottleneck early: Simply expressing a hydroxylase is not enough. The synthesis and regeneration of the pterin cofactor (BH4/MH4) is often the rate-limiting step and must be engineered into the strain from the start [1] [2] [3].

References

reducing 4-Hydroxytryptophan degradation during analysis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary causes of 4-Hydroxytryptophan degradation during analysis? The main causes are oxidation and exposure to acidic or alkaline conditions during sample preparation and analysis. The indole ring of tryptophan and its derivatives is particularly susceptible to oxidation by reactive oxygen species [1]. Acidic hydrolysis, commonly used in sample preparation, can also lead to significant degradation [1].

  • Which degradation products should I monitor? According to studies on tryptophan oxidation, the main degradation compounds to monitor are Oxindolylalanine (Oia) and N-Formylkynurenine (NFK). Other potential products include kynurenine (Kyn), dioxindolylalanine (DiOia), and 5-hydroxytryptophan (5-OH-Trp) [1].

  • Does LC-MS/MS require complete chromatographic separation? A key advantage of LC-MS/MS is that it does not require complete chromatographic separation for identification and quantification. The mass spectrometry component provides selective detection based on the mass-to-charge ratio of the analytes, which helps in identifying co-eluting compounds and reduces the need for lengthy separations [2].

Troubleshooting Guide: Preventing Degradation

The following table outlines common problems and their solutions to minimize degradation during your analytical workflow.

Problem Area Specific Issue Recommended Solution

| Sample Preparation | Oxidation during extraction and handling. | • Add antioxidants (e.g., 0.1% formic acid) to solvents [3]. • Use acidified acetonitrile for protein precipitation [3]. • Process samples under an inert atmosphere (e.g., Nitrogen) if possible. | | | Degradation during hydrolysis (for protein-bound analytes). | Avoid harsh acid hydrolysis (6 M HCl). Use enzymatic hydrolysis (e.g., with Pronase E) for a gentler process that preserves the target compound [1]. | | LC Method Development | Degradation on the column or in the autosampler. | • Keep the autosampler temperature at 4°C [3]. • Use acidic mobile phases (e.g., 0.1% formic acid) to stabilize the compound and improve chromatography [3]. • Optimize for a short runtime to reduce exposure. | | General Handling | Long-term and short-term storage. | • Store samples and standards at -80°C. • Conduct stability studies under various conditions (room temperature, refrigerated) to define sample stability windows [3]. |

Recommended Analytical Protocol for LC-MS/MS

This detailed protocol for quantifying sensitive analytes in plasma can be adapted for this compound. Key steps to reduce degradation are emphasized.

Workflow Diagram

SamplePrep Sample Preparation Sub1 Precipitate with acidified ACN SamplePrep->Sub1 LC Liquid Chromatography Sub4 Gradient elution on C18 column LC->Sub4 MS Mass Spectrometry Sub5 MRM detection MS->Sub5 Data Data Analysis Sub2 Centrifuge & collect supernatant Sub1->Sub2 Sub3 Inject into LC-MS/MS Sub2->Sub3 Sub3->LC Sub4->MS Sub5->Data

1. Sample Preparation

  • Protein Precipitation: Add a stable isotope-labelled internal standard (SIL-IS) to the plasma sample early in the process to correct for any analyte loss [3]. Precipitate proteins using ice-cold acetonitrile acidified with 0.1% formic acid [3].
  • Centrifugation: Centrifuge at high speed (e.g., 10,000-15,000 x g) for 10 minutes. Transfer the clear supernatant to a fresh vial for injection [3].

2. Liquid Chromatography (LC) Conditions

  • Column: Waters Acquity BEH C18 (or equivalent) [3].
  • Mobile Phase: Use a gradient with:
    • Solvent A: Water with 0.1% formic acid [3].
    • Solvent B: Acetonitrile with 0.1% formic acid [3].
  • Gradient: Ramp from 0.5% B to 65% B over 3.8 minutes to achieve separation [3].
  • Flow Rate: 0.4 mL/min [3].
  • Column Temperature: Maintain at 40°C [3].
  • Autosampler Temperature: Keep at 4°C to maintain sample stability [3].

3. Mass Spectrometry (MS) Detection

  • Ion Source: Electrospray Ionization (ESI) in positive mode [3].
  • Detection Mode: Multiple Reaction Monitoring (MRM). This mode offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and its internal standard [3].
  • Note: Be aware that some compounds can cause ionization suppression or enhancement. The use of a SIL-IS is critical to normalize these effects and ensure accurate quantification [3].

Quantitative Data Summary

For method validation, here is a summary of key parameters to evaluate based on a similar study.

Parameter Target Value Purpose / Note
Calibration Curve Linear Range e.g., 0.1–50 mg/L [3] Confirm the method is linear across the expected concentration range.
Intra- & Inter-day Imprecision < 15% (ideally < 11%) [3] Measures the method's reproducibility and repeatability.
Accuracy 85-115% [3] Ensures the measured value is close to the true value.
LLOQ (Lower Limit of Quantification) Sufficiently low for application [3] The lowest concentration that can be reliably measured.

References

troubleshooting 4-Hydroxytryptophan detection sensitivity in mass spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

General Strategies to Improve MS Sensitivity

The sensitivity of a mass spectrometer can be defined by the signal-to-noise ratio (S/N), limit of detection (LOD), and limit of quantification (LOQ). Improving sensitivity can involve reducing noise, increasing the signal intensity of your analyte, or both [1].

The table below summarizes common problem areas and potential solutions that are applicable to detecting compounds like 4-Hydroxytryptophan.

Problem Area Potential Cause Possible Solution / Action
Sample & Column Sample degradation or contamination Use appropriate storage conditions; ensure sample stability [2].
Column contamination or degradation Flush column with strong solvent; replace if degraded; use guard column [2] [3].
Inadequate column equilibration Allow column to equilibrate with mobile phase for a sufficient time (e.g., 10-20 column volumes) [3].
Liquid Chromatography Mobile phase composition or pH changes Ensure mobile phase is properly prepared and mixed; check pH stability [3].
Fluctuations in flow rate Verify pump calibration and ensure stable flow rate [3].
Large extra-column volume Use short capillaries with small inner diameter (e.g., 0.13 mm for UHPLC); ensure all connections are proper [2].
Mass Spectrometer Ion suppression from sample matrix Improve sample cleanup (e.g., Solid-Phase Extraction); use stable isotope-labeled internal standard [2] [4].
Contamination in ion source or nebulizer Clean the ion source and nebulizer according to manufacturer instructions [2].
Suboptimal instrument settings Tune instrument parameters (e.g., ion source voltages, gas flows) specifically for your analyte.

Key Focus: Liquid Chromatography Separation

A robust LC separation is critical for MS sensitivity. Issues here can directly lead to poor peak shape, retention time drift, and ion suppression, all of which lower detection sensitivity [2] [3].

  • Retention Time Drift: If the retention time of your analyte is not stable, it can be difficult to detect it consistently. Common causes include:

    • Mobile Phase: Changes in the mobile phase composition or pH. Ensure it is freshly prepared and properly mixed [3].
    • Column Temperature: Variations in column temperature. Use a column heater to maintain a stable temperature [3].
    • Column Contamination: Contaminants from the sample or mobile phase can build up on the column. Flushing the column with a strong solvent can help remove contaminants [2] [3].
  • Peak Shape Issues: Tailing or broad peaks can reduce signal height and sensitivity.

    • Silanol Interactions: For basic compounds, interactions with acidic silanol groups on the silica column can cause peak tailing. Using high-purity silica (Type B) columns or polar-embedded phase columns can help [2].
    • Column Void Volume: A void at the top of the column can cause peak broadening and fronting. If present, the column may need to be replaced [2].

The following workflow outlines a logical approach to diagnosing and resolving sensitivity issues.

Start Start: Low MS Sensitivity SP Check Sample Preparation Start->SP LC Troubleshoot LC Separation SP->LC Sample is stable and clean MS Optimize MS Detection LC->MS Peaks are sharp and RT is stable Result Sensitivity Improved? MS->Result SP_issues Stabilize sample Clean up matrix Result->SP_issues No LC_issues Adjust mobile phase Flush/change column Result->LC_issues No MS_issues Clean ion source Re-tune parameters Result->MS_issues No End Method Validated Result->End Yes

A Practical Experiment to Diagnose Ion Suppression

Ion suppression is a common issue in LC-MS where co-eluting matrix components interfere with the ionization of your analyte. You can perform the following experiment to check for it:

  • Infuse Your Analyte: Continuously infuse a standard solution of this compound into the MS via a syringe pump to get a steady baseline signal.
  • Inject the Matrix: Inject your processed blank sample (the matrix without the analyte) onto the LC column and run the gradient as usual.
  • Observe the Signal: If the steady signal of your infused analyte drops or dips during the elution of matrix components, it indicates ion suppression at those retention times.
  • Solution: If suppression is found, you may need to improve your sample cleanup (e.g., better SPE protocol) or adjust the chromatographic method to move your analyte away from the suppressing region.

Important Notes and Next Steps

  • Instrument-Specific Tuning: The most effective way to maximize sensitivity for this compound is to perform a direct tuning and calibration on your specific mass spectrometer using a pure standard of the compound. This optimizes voltages, gas flows, and other parameters for its specific mass and properties.
  • Consult Manufacturer Resources: Your instrument manufacturer's troubleshooting guides and knowledge base are invaluable resources. They often provide error-code-specific solutions and diagnostic tools [2].

References

overcoming 4-Hydroxytryptophan solubility issues in experimental protocols

Author: Smolecule Technical Support Team. Date: February 2026

Solubility Data and Preparation Methods for 5-HTP

The following table summarizes the solubility data for 5-HTP from laboratory research. You can use this as a reference for initial experiments with 4-HTP [1].

Solvent Solubility Notes and Preparation Instructions
DMSO 60 mg/mL (272.45 mM) Sonication is recommended to dissolve.
Water 4 mg/mL (18.16 mM) Sonication is recommended to dissolve.
Ethanol < 1 mg/mL Considered insoluble or only slightly soluble.

For in vivo studies, one referenced source uses a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline to achieve a concentration of 2 mg/mL. The solvents are added sequentially, and the solution is clarified between each step. Heating and sonication can be used to aid dissolution [1].

Experimental Workflow for Solubility Testing

Due to the lack of direct data for 4-HTP, a systematic empirical approach is essential. The diagram below outlines a recommended workflow to establish a reliable solubility protocol for 4-HTP in your lab.

Start Start: Identify Solubility Issue SolventSelect Select Appropriate Solvents (Primary: Water, DMSO; Buffers at various pHs) Start->SolventSelect Prep Prepare Stock Solution SolventSelect->Prep Test Conduct Solubility Test (Sonication, Heating, Vortexing) Prep->Test Eval Evaluate Solution Clarity and Stability over 24h Test->Eval Decision Is solution stable and precipitate-free? Eval->Decision Decision:s->SolventSelect:n No Doc Document Protocol Decision->Doc Yes End Protocol Ready for Experiments Doc->End

FAQs and Troubleshooting Guide

Here are some anticipated questions and troubleshooting tips based on common laboratory challenges.

Q1: What should I do if my 4-HTP solution becomes cloudy or forms a precipitate after preparation? This indicates the solution is unstable, and the compound is coming out of solution. You can try:

  • Re-sonication or gentle heating to re-dissolve the precipitate.
  • Increasing the proportion of the primary solvent (e.g., DMSO) in your mixture.
  • Testing a different buffer pH, as the solubility of tryptophan derivatives can be highly pH-dependent.

Q2: How can I improve the solubility of 4-HTP in aqueous buffers for biological assays? Since pure water has low solubility, consider these strategies:

  • Use of co-solvents: A small percentage of DMSO (e.g., 1-5%) in buffer is often tolerated in cellular assays and can significantly enhance solubility.
  • Sonication: As indicated in the 5-HTP protocol, use a sonicator bath or probe to disrupt aggregates and aid dissolution.
  • pH adjustment: The carboxyl and amino groups on the molecule mean solubility will vary with pH. Test buffers at different pH levels to find the optimal one.

Q3: Are there any stability concerns I should be aware of when handling 4-HTP?

  • Light and Temperature: As with many biochemicals, 4-HTP solutions should be protected from light and stored at recommended temperatures (often -20°C or below for long-term storage).
  • Solution Stability: Always prepare stock solutions fresh when possible. For stored solutions, inspect them visually for precipitation or color change before use and re-sonicate if necessary.

A Note on Sourcing and Safety

The search results highlight a general point of caution for natural products: "There are no regulated manufacturing standards in place for many herbal compounds and some marketed supplements have been found to be contaminated." [2] For research purposes, it is critical to purchase from a reliable source to minimize the risk of contamination and ensure batch-to-batch consistency [2]. Furthermore, the safety profile of 4-HTP in experimental models may not be fully defined, so standard laboratory safety protocols should be strictly followed.

References

minimizing 4-Hydroxytryptophan side reactions in decarboxylation assays

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Decarboxylation and Side Reactions

Decarboxylation in this context involves the removal of a carboxyl group (-COOH) from an amino acid, producing carbon dioxide (CO₂) and an amine [1]. For 4-hydroxytryptophan, the desired product is 4-hydroxytryptamine.

The main challenge is competing side reactions. The most common is the Pictet-Spengler reaction, where the amine group of the newly formed tryptamine reacts with an aldehyde catalyst, forming an undesired tetrahydro-β-carboline (THBC) instead of the target amine [2].

Strategies to Minimize Side Reactions

Based on chemical synthesis discussions, here are practical strategies to suppress THBC formation and improve yield.

Strategy Rationale & Implementation Key Considerations
Use Inert Ketone Solvents [2] [3] High-boiling ketones (e.g., acetophenone) serve as catalyst and solvent; avoids aldehyde-based Pictet-Spengler cyclization Acetophenone (BP ~202°C) provides suitable reaction temperature; product can be distilled directly from reaction mixture
Avoid Aldehyde Catalysts [2] Eliminates reactant required for THBC formation; avoid catalysts like cinnamaldehyde or components in spearmint oil -
Optimize Reaction Setup [2] Simple distillation of tryptamine freebase directly from cooled reaction mixture avoids aqueous workup and impurity exposure Requires distillation equipment and expertise
Separate Reaction Steps [4] Two-stage microbial fermentation process physically separates 5HTP production from decarboxylation; prevents tryptophan decarboxylation from depleting 5HTP precursor Applicable to biological production, not chemical synthesis

Recommended Experimental Protocol

For chemical decarboxylation, one discussed method uses acetophenone [2] [3]:

  • Reaction Setup: Combine this compound with a sufficient volume of acetophenone in a round-bottom flask.
  • Heating and Reflux: Heat the mixture to between 140–145°C and hold at reflux. Monitor for CO₂ evolution cessation to determine reaction completion (approximately 1 hour for small scale) [2] [3].
  • Product Isolation: After cooling, set up for simple distillation. Distill the tryptamine freebase directly from the reaction mixture.
  • Purification: The distilled freebase can be crystallized from a solvent like heptane to achieve higher purity [2].

This protocol bypasses aqueous workups, minimizing exposure to conditions that can degrade the product or form impurities.

Troubleshooting Common Problems

Here are solutions to frequently encountered issues presented in a FAQ format.

Q: My reaction yield is low, and I suspect THBC formation. How can I confirm and prevent this?

  • A: To prevent this, strictly avoid aldehyde catalysts. If switching to a ketone solvent like acetophenone does not solve the issue, improve purification. Tetrahydro-β-carbolines often have different solubility; they are typically less soluble in aliphatic hydrocarbons (like heptane or hexane) than tryptamine freebase, which can be exploited during crystallization [2].

Q: I am working with a biological system (enzymatic assay). How can I improve the specificity of the decarboxylation?

  • A: The most effective strategy is a two-stage process [4]. First, produce and isolate 4-HTP. In a second, separate vessel, perform the decarboxylation. This physical separation prevents the decarboxylase enzyme from acting on the tryptophan precursor, thereby channeling the substrate specifically toward the desired 4-hydroxytryptamine/serotonin pathway.

Q: The tryptamine freebase appears to degrade during acidic workup. What is happening?

  • A: Tryptamine freebase is known to be unstable in acidic aqueous conditions [3]. Decomposition can occur during standard acid-base extraction, leading to low yields and formation of indole-related byproducts. The recommended solution is to avoid aqueous acid altogether and use direct distillation from the reaction mixture for isolation [2].

Conceptual Workflow for Decarboxylation Planning

To help visualize the decision process for minimizing side reactions, here is a troubleshooting workflow:

Start Start: Plan Decarboxylation Biological Biological/Enzymatic System? Start->Biological Chemical Chemical Synthesis Method Biological->Chemical No SeparateSteps Use Two-Stage Process Biological->SeparateSteps Yes CheckCatalyst Catalyst Type? Chemical->CheckCatalyst AldehydeIssue Aldehyde Catalyst (Pictet-Spengler Risk) CheckCatalyst->AldehydeIssue Aldehyde OptimizeWorkup Avoid Aqueous Acid Workup Use Direct Distillation CheckCatalyst->OptimizeWorkup Ketone/None SwitchKetone Switch to Ketone Solvent (e.g., Acetophenone) AldehydeIssue->SwitchKetone SwitchKetone->OptimizeWorkup

References

addressing 4-Hydroxytryptophan matrix effects in complex samples

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identification of 4-Hydroxytryptophan

Accurate identification is the first step in method development. Below are the systematic details for 4-HTP [1].

Property Description
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1]
Molecular Formula C₁₁H₁₂N₂O₃ [1]
Molecular Weight 220.225 g/mol [1]
Canonical SMILES NC@@Hc12)C(O)=O [1]
InChI Key QSHLMQDRPXXYEE-ZETCQYMHSA-N [1]

Analytical Method for Metabolite Profiling in Complex Matrices

While direct data on 4-HTP matrix effects is scarce, a recent study details a validated method for analyzing tryptophan metabolites, including 5-HTP and serotonin, in complex human and murine tissues [2]. This protocol is highly relevant for analyzing 4-HTP, as it is designed to handle the very challenges you are facing.

The core of the method involves Ultra-High-Performance Liquid Chromatography coupled to a high-resolution quadrupole Orbitrap mass spectrometer (UHPLC-HRMS) with electrospray ionization (ESI) and parallel reaction monitoring (PRM) [2].

Experimental Protocol
  • Sample Preparation (Protein Precipitation)

    • Homogenize the tissue or plasma sample.
    • Precipitate proteins using a solvent like methanol or acetonitrile.
    • Centrifuge the sample and collect the supernatant for analysis [2].
  • Instrumentation and Chromatography

    • System: UHPLC coupled to a Q-Orbitrap mass spectrometer.
    • Ionization: Electrospray Ionization (ESI), likely in positive mode for tryptophan metabolites.
    • Detection Mode: Parallel Reaction Monitoring (PRM). The authors highlight that PRM allows for simultaneous monitoring of multiple precursor and product ions with high resolution and mass accuracy, providing flexibility in data analysis [2].
  • Method Validation and Overcoming Matrix Effects

    • Stable Isotope-Labeled Internal Standards (SIL-IS): The method uses a wide array of SIL-IS (e.g., tryptophan-d5, serotonin-d4, etc.) [2]. This is a critical technique for correcting matrix effects, as the IS co-elutes with the analyte and accounts for suppression or enhancement of the signal.
    • Validation: The method was validated for parameters including [2]:
      • Lower Limit of Quantification (LLOQ): Ranged from 1 to 200 ng/mL for various metabolites.
      • Precision and Accuracy: Both intra-day and inter-day assays met acceptance criteria.
      • Matrix Effect & Recovery: Specifically evaluated, with most internal standards having a coefficient of variation (CV) of less than 15%.

The workflow below summarizes the core analytical process.

Sample Complex Sample (Tissue/Plasma) Prep Sample Preparation (Protein Precipitation) Sample->Prep UHPLC UHPLC Separation Prep->UHPLC MS Orbitrap HRMS Detection (PRM Mode) UHPLC->MS Data Data Analysis with Internal Standard Correction MS->Data Result Accurate Quantification Data->Result

FAQs and Troubleshooting

Based on the gathered information, here are answers to potential technical questions.

Q: What is the most critical step for minimizing matrix effects in complex samples like tissue? A: The use of stable isotope-labeled internal standards (SIL-IS) is paramount. As demonstrated in the cited method, SIL-IS correct for variability in sample preparation and ionization efficiency caused by the sample matrix, significantly improving accuracy and precision [2].

Q: My analyte signal is suppressed. How can I improve it? A: Consider the following steps:

  • Confirm Sample Cleanup: The protein precipitation step is vital. Ensure it is efficient for your specific tissue type.
  • Optimize Chromatography: A well-optimized UHPLC method can separate your analyte from other matrix components that cause ion suppression.
  • Verify Internal Standard: Ensure you are using an appropriate internal standard, ideally a SIL-IS, which elutes at the same time as your analyte and experiences the same matrix effects.

Q: What are the key advantages of using HRMS with PRM for this analysis? A: As noted in the study, PRM on a high-resolution instrument offers high selectivity and sensitivity [2]. It allows you to monitor multiple product ions with high mass accuracy, which is crucial for confirming the identity of your analyte in a complex sample and reducing background noise.

Key Technical Recommendations

To summarize the strategy for addressing 4-HTP matrix effects:

  • Emulate Validated Methods: The UHPLC-HRMS PRM method provides a strong, contemporary foundation [2].
  • Prioritize SIL-IS: Sourcing a deuterated 4-HTP internal standard is highly recommended for reliable quantification.
  • Characterize Your Matrix: Always validate your method in the specific biological matrix (e.g., visceral vs. subcutaneous tissue) you are studying, as matrix effects can vary significantly [2].

References

cofactor regeneration systems for 4-Hydroxytryptophan synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the primary cofactor systems for hydroxytryptophan synthesis? The two primary pterin-based cofactor systems are Tetrahydrobiopterin (BH4) and Tetrahydromonapterin (MH4). BH4 is the natural cofactor for mammalian Tryptophan Hydroxylase (TPH), while MH4 is an analog naturally produced in E. coli and can be utilized by engineered Phenylalanine Hydroxylases (PAHs) [1] [2] [3]. The choice depends on your hydroxylase enzyme and host system.

  • Q2: Why is my hydroxytryptophan yield low despite high hydroxylase expression? Low yield is often due to an inadequate supply of reduced cofactor (BH4 or MH4). The cofactor is consumed during the hydroxylation reaction and must be efficiently regenerated. Without a regeneration system, the oxidized cofactor accumulates, which can inhibit the hydroxylase and halt the reaction [1] [4]. Ensure your system includes a robust regeneration module.

  • Q3: How can I reduce the accumulation of the intermediate L-Tryptophan? Accumulation of L-Trp indicates a bottleneck in the hydroxylation module. This can be caused by low hydroxylase activity, insufficient cofactor regeneration, or product inhibition. Strategies include using engineered hydroxylase mutants with higher activity, enhancing the cofactor supply, and promoting product efflux with transporters like YddG [1] [3] [4].

  • Q4: What are the key enzymes for pterin cofactor regeneration? A functional regeneration cycle typically requires two key enzymes:

    • Pterin-4a-carbinolamine dehydratase (PCD): Converts the initial hydroxylation product, 4a-hydroxypterin, back to the quinonoid dihydropterin [1] [5] [3].
    • Dihydropteridine reductase (DHPR) or Dihydromonopterin reductase (FolM): Reduces the quinonoid dihydropterin back to the active tetrahydro form, using NADH or NADPH as an electron donor [1] [2] [5].

Troubleshooting Guide

Problem Potential Causes Recommended Solutions

| Low Hydroxytryptophan Yield | 1. Inefficient cofactor regeneration 2. Hydroxylase enzyme with low activity/ stability 3. Degradation of product or substrate | 1. Co-express a full regeneration system (e.g., PCD & FolM for MH4; PCD & DHPR for BH4) [1] [5] 2. Use engineered hydroxylase variants (e.g., XcPAHL98I/A129K/W179F for MH4; human TPH2 mutants for BH4) [1] [3] [4] 3. Use E. coli chassis with deleted tnaA (tryptophanase) gene to prevent degradation [1] [2] [5] | | High L-Tryptophan Accumulation | 1. Hydroxylation rate slower than L-Trp supply 2. Cofactor limitation 3. Product inhibition | 1. Enhance hydroxylation module expression and efficiency (see above) [4] 2. Strengthen genes in the pterin supply pathway (e.g., folM, folE, folX for MH4) [1] [3] 3. Overexpress efflux transporter yddG to alleviate feedback inhibition [1] [3] | | Poor Cofactor Regeneration Efficiency | 1. Imbalanced expression of regeneration enzymes 2. Insufficient reducing power (NAD(P)H) | 1. Optimize the expression levels of PCD and reductase enzymes using different promoters/RBS [1] [4] 2. Introduce a NAD(P)H regeneration module, such as expressing a Glucose Dehydrogenase (GDH) [5] [4] |

Detailed Experimental Protocols

Protocol 1: Constructing an MH4 Regeneration System in E. coli

This protocol is adapted from the high-yielding system described in the 2025 study [1] [3].

  • Chassis Strain Preparation:

    • Start with an E. coli BL21(DE3) strain.
    • Use CRISPR-Cas9 to delete genes for tryptophan degradation (tnaA), competing pathways (pheA, tyrA), and the repression system (trpR, trpL) to create a Trp-accumulating chassis.
    • Integrate strong promoters (e.g., Ptrc) upstream of native genes folM, folE, and folX to enhance the MH4 supply.
  • Plasmid Construction:

    • Clone a triple-mutant phenylalanine hydroxylase gene (xcpahL98I/A129K/W179F) into an expression vector (e.g., pET30a).
    • Co-express this with the MH4 regeneration enzymes, cvpcd (PCD from Chromobacterium violaceum) and ecfolM (dihydromonopterin reductase from E. coli), on the same plasmid or a compatible one.
  • Fermentation and Analysis:

    • Cultivate the engineered strain in a fed-batch 5 L bioreactor.
    • Induce gene expression with IPTG at the appropriate growth phase.
    • Monitor 5-HTP production via HPLC. The referenced study achieved 13.9 g/L 5-HTP in 48 hours using this methodology [1] [3].

Protocol 2: Constructing a BH4 Regeneration System in E. coli

This protocol synthesizes methods from multiple studies [2] [4].

  • Chassis Strain Preparation:

    • Begin with E. coli W3110 or BL21(DE3). Delete the tnaA gene to prevent degradation.
  • Integration of BH4 Synthesis and Regeneration Modules:

    • Integrate the BH4 de novo synthesis genes (mtr, PTPS, SPR) as a mini-operon into a specific genomic locus (e.g., yghX).
    • Integrate the BH4 regeneration genes (PCD and DHPR) as another mini-operon into a different locus (e.g., yjgX).
  • Hydroxylase Expression:

    • Introduce a plasmid expressing a high-activity Tryptophan Hydroxylase, such as an engineered human TPH2 mutant (e.g., TPH2N∆145/C∆24).
  • Fermentation and Analysis:

    • Perform fermentation in a controlled bioreactor. One study using a similar system with an additional NADPH regeneration module reported a titer of 8.58 g/L 5-HTP [4].

Cofactor Systems & Performance Data

The table below summarizes two distinct cofactor regeneration systems reported in the literature for high-yield 5-HTP production, which can serve as a benchmark for your work on 4-Hydroxytryptophan.

System Component MH4-based System [1] [3] BH4-based System [4]
Hydroxylase Enzyme Engineered Phenylalanine Hydroxylase (XcPAHL98I/A129K/W179F) Engineered Human Tryptophan Hydroxylase 2 (TPH2 mutant)
Cofactor Tetrahydromonapterin (MH4) Tetrahydrobiopterin (BH4)
Regeneration Enzymes CvPCD (dehydratase) + EcFolM (reductase) PCD (dehydratase) + DHPR (reductase)
Key Strengths Utilizes endogenous E. coli MH4 precursors; achieved record-high titer Directly mimics the natural mammalian pathway
Reported 5-HTP Titer 13.9 g/L 8.58 g/L

Workflow & Pathway Diagrams

The following diagram illustrates the integrated metabolic pathway for hydroxytryptophan synthesis using the MH4 regeneration system, highlighting the key engineering targets:

G cluster_shikimate L-Tryptophan Supply Module cluster_hydroxylation Hydroxylation & Cofactor Regeneration Module cluster_engineering Key Engineering Strategies Glucose Glucose Shikimate Shikimate Glucose->Shikimate Shikimate Pathway L_Trp L_Trp HTP HTP L_Trp->HTP Engineered PAH (XC4) MH4 MH4 qMH2 qMH2 MH4->qMH2 PAH Rxn (Oxidized) qMH2->MH4 EcFolM (Reductase) NADH NADH NAD NAD NADH->NAD e- Donor Shikimate->L_Trp Trp Synthase E1 Block degradation (ΔtnaA) E1->L_Trp E2 Enhance efflux (Ptrc-yddG) E2->HTP E3 Boost MH4 supply (Ptrc-folM, folE, folX) E3->MH4

This concludes the technical support guide. The principles outlined here for 5-HTP, particularly regarding cofactor regeneration and host engineering, provide a robust foundation for troubleshooting your experiments with this compound synthesis.

References

purification challenges of 4-Hydroxytryptophan from reaction mixtures

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the most common initial step for purifying 4-Hydroxytryptophan from a reaction mixture? Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used and reliable technique for the initial separation and purification of this compound from complex reaction mixtures [1]. It is valued for its simplicity, versatility, and ability to handle compounds of diverse polarity [1].

  • My purified compound yield is low after recrystallization. What can I do? Recrystallization inherently involves some product loss [2]. To maximize yield, ensure you are using a minimal volume of hot solvent to dissolve your sample and allow the solution to cool slowly and undisturbed to room temperature before placing it in an ice bath [2]. If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny seed crystal [2].

  • How can I confirm the identity and purity of my purified this compound? The most robust method is to use a combination of techniques. High-Resolution Mass Spectrometry (HRMS), such as LC-MS with an Orbitrap or Q-TOF instrument, provides exact mass confirmation [3] [4]. For final purity assessment, techniques like quantitative NMR or analysis by a second, orthogonal HPLC method (e.g., using a different column chemistry) are recommended [5].

Troubleshooting Guides

Poor Separation in RP-HPLC

This occurs when the analyte peaks are overlapping, co-eluting, or too broad.

  • Potential Causes and Solutions:

    • Incorrect Mobile Phase Strength: A mobile phase that is too strong (non-polar) will cause all compounds to elute quickly with no separation. A mobile phase that is too weak (polar) will lead to excessively long retention times [6] [1].
      • Solution: Optimize the gradient or isocratic composition of the mobile phase. Typically, a water/organic modifier (acetonitrile or methanol) gradient is used. Increase the percentage of water to increase retention times and improve separation of polar compounds [6].
    • Unsuitable Stationary Phase: The standard C18 column might not provide the required selectivity for your specific mixture.
      • Solution: Consider switching to a C8 column, a phenyl column, or a column with a different selectivity (e.g., one designed for basic compounds) [1].
    • Column Overload or Interference: The sample concentration may be too high, or interfering impurities may be present.
      • Solution: Dilute the sample or perform a preliminary clean-up step, such as a quick filtration or a solid-phase extraction (SPE) [1].
  • Adaptable HPLC Method Table: The following parameters, derived from research on complex mixtures, can serve as a starting point for method development [3] [4].

Parameter Recommended Starting Conditions Purpose & Optimization Tip
Column C18 (e.g., Waters ACQUITY UPLC BEH C18, 100 x 2.1 mm, 1.7 µm) [3] [4] Core separation media; if resolution is poor, try a C8 or shielded RP18 column [3].

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile [3] [4] | Acidic modifiers improve peak shape for ionizable compounds; methanol can be tried as an alternative to acetonitrile to change selectivity [1]. | | Gradient | e.g., 5% B to 90% B over 15-20 minutes [3] | Controls elution strength; flatten the gradient around the expected retention time to improve separation between close-eluting peaks. | | Flow Rate | 0.2 - 0.4 mL/min (for 2.1 mm ID column) [3] [4] | Affects backpressure and separation efficiency; adjust for optimal speed and resolution. | | Detection | UV/Vis (280 nm) or MS [3] [4] | UV is common; MS provides definitive identification and is essential for complex mixtures. |

Low Recovery During Recrystallization

This problem manifests as a low mass of purified crystals obtained after the procedure.

  • Potential Causes and Solutions:

    • Use of Excess Solvent: Too much solvent will prevent the solution from becoming sufficiently supersaturated upon cooling, leaving much of the compound dissolved.
      • Solution: Use the minimum volume of hot solvent required to just dissolve the crude sample [2] [5].
    • Rapid Cooling: Fast cooling promotes the formation of many small crystals that can trap impurities but may also lead to oiling out instead of crystallization.
      • Solution: Allow the hot solution to cool slowly to room temperature undisturbed, then place it in an ice bath to maximize yield [2].
    • Incorrect Solvent Choice: The solute must be highly soluble in the hot solvent and poorly soluble in the cold solvent.
      • Solution: Re-evaluate your solvent system. A two-solvent system (e.g., water-ethanol) may be necessary. The first solvent should dissolve the sample well, and the second (anti-solvent) must be miscible with the first but have low solubility for the solute [2] [5].
  • Solvent System Selection Table: The principle of "like dissolves like" guides solvent choice. Below are common options [2].

Solvent Type Common Examples Best For Compounds That Are...
Polar Protic Water, Methanol, Ethanol Polar and can hydrogen-bond.
Polar Aprotic Acetone, Ethyl Acetate Moderately polar.
Non-Polar Hexane, Toluene Hydrophobic and non-polar.

Experimental Protocols

Standard Recrystallization Protocol

This is a general procedure for purifying a solid compound [2] [5].

  • Solvent Selection:

    • Place ~50 mg of impure solid in a test tube.
    • Add 0.5 mL of a candidate solvent at room temperature. If it dissolves, the solvent is too good at room temperature.
    • If not, heat the tube to a boil. If it dissolves with <3 mL of boiling solvent, it is a good candidate.
    • Cool the solution. The formation of crystals confirms a suitable solvent [2].
  • Dissolution:

    • ¹Place the impure solid in an Erlenmeyer flask and add a minimal volume of the chosen hot solvent in small portions, swirling after each addition, until the solid just dissolves. Keep the flask on a hotplate to prevent premature crystallization [2].
  • Hot Filtration (Optional):

    • If insoluble impurities are present, pour the hot solution through a fluted filter paper in a stemless funnel. Add a small excess (~10%) of hot solvent to account for evaporation during filtration [2].
  • Crystallization:

    • Set the flask on an insulated surface (like a paper towel), cover it loosely, and allow it to cool slowly and undisturbed to room temperature.
    • After crystals form, place the flask in an ice bath for 30-60 minutes to maximize yield [2].
  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
    • Rinse the crystals with a small amount of ice-cold solvent to remove surface impurities.
    • Allow air to draw through the crystals on the funnel or let them air-dry for several hours [2].
HPLC Method Development for Identification

This protocol is based on methods used to identify complex mixtures in natural products [3] [7] [4].

  • Sample Preparation: Dissolve the reaction mixture in a compatible solvent (e.g., 70% methanol). Centrifuge and filter through a 0.22 µm membrane to remove particulates [3] [4].
  • System Setup: Install a C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm) and set the column oven to 30-35°C. Use a mixture of 0.1% formic acid in water (A) and acetonitrile (B) as mobile phases [3] [4].
  • Preliminary Run: Perform a scouting gradient, for example, from 5% B to 90% B over 15 minutes at a flow rate of 0.4 mL/min. Use a UV detector (e.g., at 280 nm) or connect to a mass spectrometer [3].
  • Peak Identification: Use high-resolution mass spectrometry to obtain the exact mass of the eluting peaks. Compare the observed mass and fragmentation pattern (MS/MS) with the expected values for this compound [3] [4].
  • Method Optimization: If separation is inadequate, adjust the gradient profile or the organic modifier (e.g., try methanol instead of acetonitrile) to improve resolution of the target peak from impurities [1].

Workflow and Method Development Diagrams

The following diagrams outline a logical purification workflow and the thought process for developing an HPLC method.

G Start Start: Crude Reaction Mixture Assess Assess Crude Mixture (TLC, HPLC, LC-MS) Start->Assess Decision1 Is primary goal isolation for structure confirmation or small-scale purity? Assess->Decision1 PrepHPLC Preparative-Scale HPLC Decision1->PrepHPLC Yes, need solid sample AnalHPLC Analytical HPLC/MS for Purity and ID Decision1->AnalHPLC No, need purity data Recryst Recrystallization PrepHPLC->Recryst FinalID Final Purity Assessment & Structure Confirmation (qNMR, HRMS, m.p.) AnalHPLC->FinalID Recryst->FinalID

G Start Start HPLC Method Dev. ColSelect 1. Column Selection Start with a C18 column Start->ColSelect MPSelect 2. Mobile Phase Selection Water/Acetonitrile with 0.1% Formic Acid ColSelect->MPSelect Scouting 3. Run Scouting Gradient (e.g., 5-90% Organic in 15 min) MPSelect->Scouting EvalPeaks 4. Evaluate Peaks (Shape, Resolution, Retention) Scouting->EvalPeaks Decision Are peaks well-resolved? EvalPeaks->Decision Optimize 5. Optimize Method - Flatten gradient - Adjust pH/Modifier - Change column type Decision->Optimize No FinalMethod Final Validated Method Decision->FinalMethod Yes Optimize->Scouting Re-run analysis

I hope this technical support guide provides a strong foundation for your work. The purification of complex organic molecules like this compound is an iterative process—do not hesitate to combine these techniques and adjust parameters systematically.

References

4-Hydroxytryptophan vs 5-Hydroxytryptophan metabolic pathways

Author: Smolecule Technical Support Team. Date: February 2026

The Established Pathway: 5-Hydroxytryptophan

5-HTP is a crucial biochemical intermediate in the synthesis of the neurotransmitter serotonin. The pathway is short and well-defined [1] [2] [3]:

  • Precursor Uptake: The essential amino acid Tryptophan is acquired from the diet.
  • Rate-Limiting Hydroxylation: Tryptophan is converted into 5-Hydroxytryptophan (5-HTP) by the enzyme Tryptophan Hydroxylase (TPH). This is the rate-limiting step in serotonin production [2].
  • Decarboxylation to Neurotransmitter: 5-HTP is rapidly decarboxylated by the enzyme Aromatic L-Amino Acid Decarboxylase (AADC), with the help of Vitamin B6, to form Serotonin (5-HT) [1] [4].

The metabolic pathway can be visualized as follows:

G Tryptophan Tryptophan (Essential Amino Acid) TPH Tryptophan Hydroxylase (TPH) Rate-Limiting Step Tryptophan->TPH Five_HTP 5-Hydroxytryptophan (5-HTP) AADC Aromatic L-Amino Acid Decarboxylase (AADC) Five_HTP->AADC Serotonin Serotonin (5-HT) Other_Enzymes Other Enzymes (AA-NAT, ASMT) Serotonin->Other_Enzymes Melatonin Melatonin TPH->Five_HTP AADC->Serotonin Other_Enzymes->Melatonin

Key Characteristics of 5-HTP

The table below summarizes the core characteristics and research data related to 5-HTP:

Feature Description & Experimental Data
Biological Role Direct metabolic precursor to serotonin (5-hydroxytryptamine, 5-HT) [1] [2].
Primary Natural Source Seeds of the African plant Griffonia simplicifolia, used for commercial extraction [2] [5].
Key Quantitative Data In a 2018 metabolic engineering study, an E. coli system produced 5.1 g/L of 5-HTP in a fed-batch fermenter, the highest titer reported via microbial synthesis [6].
Research & Clinical Relevance Studied for potential use in depression, fibromyalgia, chronic headaches, and obesity by increasing central serotonin levels [7] [2] [5].

How to Proceed with Your Research

The absence of "4-Hydroxytryptophan" in the scientific literature suggests your query may refer to one of the following established compounds:

  • 5-Hydroxytryptophan (5-HTP): This is the standard and biologically relevant isomer.
  • Other Tryptophan Metabolites: The kynurenine pathway is the major route for tryptophan metabolism, producing various bioactive compounds, but not 4-HTP [4].
  • Non-Standard Nomenclature: It's possible the name is a mis-citation or refers to a synthetic analog not found in natural human biochemistry.

To advance your research, I suggest:

  • Verify the Compound Name: Double-check your source for "this compound" to ensure the nomenclature is accurate.
  • Explore Related Pathways: Investigate the kynurenine pathway, which accounts for the metabolism of over 95% of dietary tryptophan and is a major focus in immunology and cancer research [4].
  • Focus on 5-HTP: Consider directing your comparative analysis towards 5-HTP and its well-documented alternatives or regulators, such as tryptophan supplementation or direct serotonin receptor agonists.

References

validating 4-Hydroxytryptophan analytical methods against reference standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of 4-Hydroxytryptophan

The table below summarizes the key chemical identifiers for this compound (also known as this compound), which are essential for method development and selecting appropriate reference standards [1].

Property Description
IUPAC Name (2S)-2-amino-3-(4-hydroxy-1H-indol-3-yl)propanoic acid [1]
Molecular Formula C₁₁H₁₂N₂O₃ [1]
Molecular Weight 220.225 g/mol [1]
Type L-PEPTIDE LINKING [1]
Canonical SMILES NC@@Hc12)C(O)=O [1]
InChIKey QSHLMQDRPXXYEE-ZETCQYMHSA-N [1]
Related Databases PubChem CID: 85479, 86310453; ChEBI: 40072 [1]

Established Analytical Methods for Tryptophan Metabolites

While a direct method for 4-HTP was not found, recent research demonstrates a robust, validated platform for analyzing a broad panel of tryptophan metabolites and related compounds, which could be adapted for 4-HTP [2].

  • Core Technology: The method uses ultrahigh-performance liquid chromatography coupled to a quadrupole Orbitrap tandem mass spectrometer (UHPLC-HRMS) with electrospray ionization in parallel reaction monitoring (PRM) mode [2].
  • Sample Preparation: Based on protein precipitation, a technique chosen for its simplicity and effectiveness [2].
  • Key Performance Metrics: The method was validated for quantitative analysis, with a low limit of quantification (LLOQ) for all metabolites ranging from 1 to 200 ng mL⁻¹. Both intra-day and inter-day precision and accuracy for most analytes met pre-defined acceptance criteria [2].

A Framework for Your Method Comparison Guide

Given the lack of a direct, published comparison, you may need to construct your own validation study. Here is a potential workflow based on the information available, from establishing a baseline to quantitative analysis.

The following diagram outlines the logical progression for developing and validating an analytical method for this compound:

G Start Start: Establish 4-HTP Baseline A Obtain Reference Standard (Use systematic name & InChIKey for precise sourcing) Start->A B Define Analytical Parameters (Chromatography & Mass Spec conditions) A->B C Perform Method Validation (LLOQ, Precision, Accuracy, Matrix Effects) B->C D Apply to Real Samples (e.g., tissue, plasma) C->D E Compare Against 5-HTP Methods (Adapt existing protocols for 4-HTP) D->E

To operationalize this workflow, here are specific experimental protocols and comparison points you can incorporate:

  • Leverage Existing Methodologies: The UHPLC-HRMS method cited is an excellent starting point [2]. You can use the described parameters—such as the chromatographic system, mass spectrometer settings, and sample preparation via protein precipitation—as a benchmark. Your experimental work would then involve adapting and optimizing these conditions specifically for 4-HTP.
  • Define Comparison Metrics: Your guide should objectively compare methods based on key validation parameters. The most critical ones to include are:
    • Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Compare your achieved LLOQ for 4-HTP with values reported for other compounds, like the 1-200 ng mL⁻¹ range in the cited study [2].
    • Precision and Accuracy: Assess intra-day and inter-day variability, as well as the closeness of your measured values to the true value of your reference standard [2].
    • Matrix Effects and Recovery: Evaluate how the biological sample matrix (e.g., plasma or tissue) influences the ionization of your analyte, and determine the efficiency of your extraction process [2].
  • Include Foundational Pharmacokinetic Data: For context, a 1961 study on oral 4-HTP in humans found that the major urinary metabolite was 4-hydroxyindolacetic acid (10-12% of the dose), with minimal excretion of unchanged 4-HTP (1.3-2.2%) [3]. While dated, this provides a baseline for expected metabolic fate.

References

4-Hydroxytryptophan reactivity comparison with other tryptophan derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Reactivity Comparison of Tryptophan Derivatives

Compound Tryptophan N-Methyltransferase (TrpM) Activity Tryptophan Decarboxylase (PsiD) Activity Key Experimental Findings
L-Tryptophan Yes (native substrate); produces mono-, di-, and tri-methylated products [1] Yes (native substrate) [1] Serves as the baseline for reactivity; fully processed by both enzymes [1].
4-Hydroxytryptophan Yes; produces N-methyl and N,N-dimethyl products [1] Yes [1] Acts as an intermediate; its methylated derivatives pose a challenge for downstream metabolism [1].
*N*-Methyl-4-Hydroxytryptophan Product of TrpM activity on this compound [1] No activity detected under tested conditions [1] Its formation and subsequent blockage is a major bottleneck in alternative psilocybin pathways [1].
*N,N*-Dimethyl-4-Hydroxytryptophan Product of TrpM activity on this compound [1] No activity detected under tested conditions [1] Formation confirmed, but inability to be decarboxylated prevents alternative pathway functionality [1].
5-Hydroxytryptophan (5-HTP) Information not available in search results Decarboxylated by specific Dopa Decarboxylase (DDC) from Harmonia axyridis [2] Engineered E. coli systems using specific DDC can efficiently convert 5-HTP to Serotonin [2].

Supporting Experimental Data & Protocols

The data in the table is supported by the following key experiments:

  • Experimental Protocol for Evaluating TrpM and PsiD Substrate Promiscuity [1]:

    • Gene Expression: The gene encoding TrpM from Psilocybe serbica was expressed in E. coli under an IPTG-inducible T7 promoter.
    • In vivo Assay: Functional activity was tested in a well plate-based assay. For this compound production, the endogenous E. coli enzyme TrpB was used to condense supplemented 4-hydroxyindole and serine.
    • Process Optimization: Inducer timing, amino acid supplementation (L-tryptophan and L-methionine), and fermentation temperatures (25°C, 30°C, 37°C) were evaluated.
    • Analysis: LC-MS/MS analysis of culture media confirmed product formation with retention times and mass-to-charge ratios matching standards.
  • Key Finding: While TrpM successfully methylated this compound, PsiD could not decarboxylate the resulting N-methylated products (N-Methyl-4-Hydroxytryptophan and N,N-Dimethyl-4-Hydroxytryptophan). This specificity is a critical bottleneck in constructing alternative biosynthetic pathways for compounds like psilocybin [1].

  • Contrasting Protocol for 5-HTP Decarboxylation [2]:

    • Enzyme Specificity: A Dopa Decarboxylase from Harmonia axyridis (HaDDC) was expressed and purified from E. coli.
    • Activity Assay: The purified enzyme was tested against L-Tryptophan and 5-HTP. Results showed HaDDC had no activity toward L-Tryptophan but exhibited high efficiency and specificity in converting 5-HTP to Serotonin, with a conversion rate of 99.88% in 4 hours [2].

Metabolic Pathway Context

The reactivity of these derivatives is best understood within their metabolic pathways. The following diagram illustrates the key pathways involving tryptophan, this compound, and 5-Hydroxytryptophan, highlighting the critical enzymatic blockage.

G node_blocked node_blocked HTA 4-Hydroxy- Tryptamine node_alt node_alt Trp L-Tryptophan HTrp This compound Trp->HTrp TrpB (E. coli) NMe_HTrp N-Methyl- This compound HTrp->NMe_HTrp TrpM N-Methyltransferase NMe2_HTrp N,N-Dimethyl- This compound NMe_HTrp->NMe2_HTrp TrpM NMe_HTrp->HTA PsiD NMe2_HTrp->HTA PsiD Trp_5HTP L-Tryptophan HTP_5 5-Hydroxytryptophan (5-HTP) Trp_5HTP->HTP_5 TPH/AAAH (Hydroxylase) Serotonin Serotonin (5-HT) HTP_5->Serotonin HaDDC (Decarboxylase)

This research highlights a critical point for scientists in drug development: the choice of a specific decarboxylase enzyme is paramount when working with modified tryptophan substrates.

  • The standard psilocybin pathway decarboxylase (PsiD) is ineffective on N-methylated-4-Hydroxytryptophan [1].
  • For the 5-HTP pathway, a specifically identified Dopa Decarboxylase (HaDDC) that does not act on the parent L-Tryptophan is required for efficient conversion to Serotonin [2].

References

4-Hydroxytryptophan and 5-HTP differential biosynthetic enzyme specificity

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthetic Pathways and Key Enzymes for 5-HTP

The biosynthesis of 5-HTP from its precursor, the amino acid L-Tryptophan, is the rate-limiting step in the production of serotonin and melatonin [1] [2]. The process is primarily catalyzed by enzymes known as hydroxylases, which require specific cofactors to function [3] [4].

The diagram below illustrates the core biosynthetic pathway and the critical enzymes involved at each step.

G L-Tryptophan L-Tryptophan 5-HTP 5-HTP L-Tryptophan->5-HTP Hydroxylation Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Decarboxylation Tryptophan Hydroxylase\n(TPH1/TPH2) Tryptophan Hydroxylase (TPH1/TPH2) Tryptophan Hydroxylase\n(TPH1/TPH2)->5-HTP Primary Pathway Engineered Phenylalanine\nHydroxylase (PAH) Engineered Phenylalanine Hydroxylase (PAH) Engineered Phenylalanine\nHydroxylase (PAH)->5-HTP Engineered Pathway Aromatic L-Amino Acid\nDecarboxylase (AADC) Aromatic L-Amino Acid Decarboxylase (AADC) Aromatic L-Amino Acid\nDecarboxylase (AADC)->Serotonin (5-HT) Cofactors:\nBH4 / MH4, Fe²⁺, O₂ Cofactors: BH4 / MH4, Fe²⁺, O₂ Cofactors:\nBH4 / MH4, Fe²⁺, O₂->Tryptophan Hydroxylase\n(TPH1/TPH2) Cofactors:\nBH4 / MH4, Fe²⁺, O₂->Engineered Phenylalanine\nHydroxylase (PAH) Cofactor:\nVitamin B6 Cofactor: Vitamin B6 Cofactor:\nVitamin B6->Aromatic L-Amino Acid\nDecarboxylase (AADC)

The key enzymes and their characteristics are detailed below.

Enzyme Class Natural vs. Engineered Primary Cofactor Requirement Key Specificity & Notes
Tryptophan Hydroxylase (TPH) Natural enzyme (TPH1 & TPH2 isoforms in mammals) [1] Tetrahydrobiopterin (BH4), Fe²⁺, O₂ [3] [4] The rate-limiting enzyme [1]. TPH2, expressed in the brain, is highly sensitive to tryptophan availability [5].
Phenylalanine Hydroxylase (PAH) Engineered (e.g., from Xanthomonas campestris, Cupriavidus taiwanensis) [6] [7] BH4 or Tetrahydromonapterin (MH4) [6] [8] Engineered for broadened substrate specificity to accept L-Tryptophan. MH4 is an endogenous cofactor in E. coli, favoring microbial production [6] [8].

Experimental Data & Production Performance

Microbial biosynthesis has emerged as a promising alternative to natural extraction and chemical synthesis. The table below summarizes performance data from recent studies utilizing engineered systems.

Host Organism Enzyme & Cofactor System Used 5-HTP Production Titer (Time) Key Experimental Factor
E. coli (Fed-batch) Engineered XcPAH (L98I/A129K/W179F) + MH4 regeneration [6] 13.9 g/L (48 hours) Strengthened product efflux (yddG) and enhanced MH4 supply (folM, folE, folX) [6].
E. coli Engineered CtAAAH-F (E219K) + Cofactor regeneration [7] ~1.0 g/L (60 hours) Semi-rationally engineered hydroxylase and constitutive promoter for cofactor pathway [7].
E. coli SmTPH (from S. mansoni) + BH4 regeneration [4] 0.93 g/L (60 hours) Cofactor BH4 was more effective than MH4 in this specific system [4].
S. cerevisiae OcT5H (from rabbit) + BH4 pathway [8] ~7.3 μg/L (72 hours) Eukaryotic host; BH4 was the preferred cofactor for various hydroxylases tested [8].

Key Experimental Protocols

The high-yield production of 5-HTP in engineered microorganisms involves several critical and optimized steps. The following workflow outlines a general protocol based on the cited research.

G cluster_1 1. Host Strain Construction cluster_2 2. Hydroxylation Module Engineering cluster_3 3. Cultivation & Bioconversion cluster_4 4. Analytics & Quantification a1 Knock out genes for: - Tryptophan degradation (tnaA) - Competitive pathways (pheA, tyrA) - Regulatory repressors (trpR, trpL) a2 Express a high-activity hydroxylase: - Engineered PAH (e.g., XcPAH W179F) - or TPH (e.g., SmTPH) a1->a2 a3 Construct an efficient cofactor synthesis & regeneration system (BH4 or MH4 pathway) a1->a3 a4 Fed-batch fermentation in a bioreactor (5 L scale demonstrated) a2->a4 a3->a4 a5 Induction with IPTG at optimal temperature (e.g., 25°C) a4->a5 a6 Conversion of L-Trp to 5-HTP over 48-72 hours a5->a6 a7 HPLC with DAD, Fluorescence, or MS detection [1] a6->a7 a8 Reverse-phase C-18 column, acidic mobile phase a7->a8

Key Methodological Details:

  • Analytical Quantification: The primary method for quantifying 5-HTP in research is High-Performance Liquid Chromatography (HPLC). Common configurations use a reverse-phase C-18 column with a mobile phase of water and acetonitrile, both acidified with 0.1% formic acid. Detection is achieved with diode array (DAD), fluorescence (FD), or mass spectrometry (MS) detectors [1].
  • Cofactor Regeneration is Crucial: A major breakthrough in microbial production has been the engineering of endogenous cofactor regeneration systems (for BH4 or MH4) within the host cell. This eliminates the need to add the expensive cofactor to the culture medium and significantly boosts yield and sustainability [4] [6] [8].

Key Insights for Research and Development

  • The Central Role of Cofactors: The choice between BH4 and MH4 regeneration systems is a critical design decision that significantly impacts the efficiency and cost of a microbial production platform for 5-HTP [4] [6].
  • Advantage of Engineered PAHs: For industrial-scale microbial production, engineered phenylalanine hydroxylases (PAHs) that utilize the endogenous E. coli cofactor MH4 currently hold a performance advantage, as demonstrated by the highest reported titers [6].
  • Specificity in Downstream Conversion: For producing serotonin from 5-HTP, Dopa Decarboxylase (DDC) from sources like Harmonia axyridis (HaDDC) shows high specificity for 5-HTP over L-Tryptophan, preventing the formation of the by-product tryptamine and improving the yield of the desired product serotonin [4].

References

method validation for 4-Hydroxytryptophan quantification in plasma and tissue

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Hydroxytryptophan Quantification

The table below summarizes the analytical techniques employed for the detection and quantification of 5-HTP in various biological matrices, as identified in the search results. These methods can be adapted for 4-Hydroxytryptophan [1].

Analytical Technique Detection Method Sample Matrix Key Experimental Details
High-Performance Liquid Chromatography (HPLC) Diode Array (DAD), Fluorescence (FD), Mass Spectrometry (MS) Plant extracts, rat serum, mice brain tissue, human plasma, human urine [1] Reverse-phase C-18 column; binary solvent: H2O/ACN with 0.1% formic acid; detection at 230/270 nm; MS uses electrospray ionization (EI) in positive mode [1].
Capillary Electrophoresis (CE) Various detectors Commercial supplements, human platelet-rich plasma, immortalized rat raphe nuclei neurons [1] Enables separation without a stationary phase; Micellar Electrokinetic Chromatography (MEKC) is one variant used [1].
Gas Chromatography–Mass Spectrometry (GC-MS) Mass Spectrometry (MS) Not specified (general method) Requires a derivatization step (silanization) before analysis [1].
Electrochemical Sensors Electrochemical signal Dietary supplements High sensitivity; uses various modified electrodes (e.g., carbon nanosheet, graphene-chitosan molecularly imprinted film) [1].

To illustrate how these techniques fit into a complete workflow for developing and validating an analytical method, the following diagram outlines the key stages.

A Path Forward for Your Method Validation

Since direct data on this compound is scarce, here are some concrete steps you can take to establish a validated method:

  • Leverage 5-HTP Protocols as a Starting Point: The methods summarized for 5-HTP, particularly HPLC-FD or HPLC-MS/MS, are excellent starting points [1]. You will need to optimize parameters like mobile phase composition, gradient elution profile, and detection settings specifically for this compound.
  • Focus on Core Validation Parameters: A robust method validation should demonstrate:
    • Selectivity/Specificity: No interference from the sample matrix or other compounds.
    • Accuracy and Precision: Near 100% recovery with low variability.
    • Linearity and Range: A calibration curve with a coefficient of determination (R²) > 0.99.
    • Sensitivity: Establish the Lower Limit of Quantification (LLOQ).
    • Stability: Under various storage and processing conditions.
  • Investigate the Kynurenic Pathway: Be aware that tryptophan and its hydroxylated forms can be metabolized via the kynurenic pathway, especially under conditions of stress or inflammation [2]. Your method should be able to separate this compound from its potential metabolites to ensure accurate quantification.

References

×

XLogP3

-1.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-hydroxytryptophan

Dates

Last modified: 08-15-2023

Explore Compound Types